Mumeose K
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32O15 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O15/c1-12(29)35-21-19(33)16(9-26)37-24(22(21)36-13(2)30)40-25(11-28)23(20(34)17(10-27)39-25)38-18(32)8-5-14-3-6-15(31)7-4-14/h3-8,16-17,19-24,26-28,31,33-34H,9-11H2,1-2H3/b8-5+/t16-,17-,19-,20-,21+,22-,23+,24-,25+/m1/s1 |
InChI Key |
FZMDIDGEIHZDQW-ZVTFAFPYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC=C(C=C3)O)CO)CO)O |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC=C(C=C3)O)CO)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Mumeose K: A Technical Whitepaper on its Discovery, Origin, and Biological Activity in Prunus mume
Abstract
Mumeose K is a phenolic compound classified as an acylated sucrose, isolated from the flower buds of Prunus mume, the Japanese apricot. This document provides a comprehensive technical overview of this compound, detailing its discovery, botanical origin, physicochemical properties, and known biological activities. It summarizes quantitative data in tabular format and outlines the experimental protocols for its extraction, isolation, and bioactivity assessment. Furthermore, this guide presents key experimental workflows and proposed signaling pathways as diagrams to elucidate the compound's mechanism of action, specifically its anti-inflammatory and anti-diabetic potential. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Prunus mume, commonly known as the Japanese apricot or Mei, is a fruit tree native to southern China with a cultivation history spanning over 7,000 years.[1][2] It has been introduced and extensively cultivated in Japan, Korea, and Vietnam.[1] Beyond its ornamental value, various parts of the P. mume plant are utilized in traditional medicine and cuisine.[3] Phytochemical investigations have revealed a rich profile of natural products, including phenolics, organic acids, terpenes, and glycosides.[4] Among these, the phenolic components, particularly phenylpropanoid sucrose esters found in the flower buds, are of significant scientific interest.[4][5]
This compound belongs to this class of compounds and has been identified as a key bioactive metabolite.[5] It is one of several related acylated sucroses, collectively termed "mumeoses," isolated from P. mume flower buds.[6] Research indicates that this compound exhibits several promising biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
Discovery and Botanical Origin
2.1. Botanical Source this compound is naturally synthesized and stored in Prunus mume. The highest concentrations of this compound are found in the floral tissues just before anthesis (pre-anthesis), indicating a potential role in protecting the plant's reproductive structures.[7] The accumulation of this compound is subject to developmental regulation and can be influenced by environmental factors such as light intensity and temperature fluctuations during bud development.[7] Its complex structure, featuring a polyacylated sucrose core, also serves as a chemotaxonomic marker for identifying different P. mume cultivars.[7]
2.2. Isolation The discovery of this compound was the result of phytochemical studies on the methanolic extracts of P. mume flower buds.[6] It was isolated as part of a broader family of at least 22 related acylated sucroses (Mumeose A through V).[6] The isolation process relies on advanced chromatographic techniques to separate this compound from a complex mixture of other plant metabolites.[7]
Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its identification, purification, and formulation in experimental and developmental settings.
| Property | Value | Source(s) |
| IUPAC Name | [(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [7] |
| Molecular Formula | C25H32O15 | [7][8] |
| Molecular Weight | 572.5 g/mol | [7][8] |
| CAS Number | 2132384-01-9 | [8][9] |
| Appearance | Powder | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8] |
Biological Activity and Mechanism of Action
This compound demonstrates a range of biological activities, primarily investigated through in vitro studies. Its therapeutic potential is linked to its antioxidant, anti-inflammatory, and anti-diabetic properties.
| Activity | Key Finding | Mechanism | Source(s) |
| Anti-diabetic | Inhibition of aldose reductase | IC50 = 27 μM | [9] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Suppresses Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) | [7] |
| Antioxidant | Scavenges free radicals | Protects cells from oxidative stress | [7] |
| Ecological Role | Antimicrobial and Rhizosphere Modulation | Disrupts microbial membrane integrity and inhibits key enzymes in pathogens; influences microbial behavior. | [7] |
4.1. Proposed Anti-inflammatory Signaling Pathway
This compound exerts anti-inflammatory effects by inhibiting key pro-inflammatory cytokines like TNF-α.[7] TNF-α is a critical initiator of inflammatory cascades, often signaling through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[10] By inhibiting TNF-α, this compound can prevent the downstream activation of kinases and transcription factors that lead to the expression of inflammatory genes.
References
- 1. Prunus mume - Wikipedia [en.wikipedia.org]
- 2. Novel insights into the dissemination route of Japanese apricot (Prunus mume Sieb. et Zucc.) based on genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gardenia.net [gardenia.net]
- 4. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-13567962) [evitachem.com]
- 8. This compound | CAS:2132384-01-9 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | 2132384-01-9 [chemicalbook.com]
- 10. KEGG PATHWAY: mmu04010 [genome.jp]
Mumeose K: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mumeose K, a natural product isolated from the flower buds of Prunus mume, has garnered significant interest for its potential therapeutic applications, particularly in the context of diabetic complications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated biological signaling pathways.
Physical and Chemical Properties
This compound presents as a white to light yellow solid powder.[1] While some physical properties such as melting point and density have not been extensively documented in publicly available literature, a summary of its known chemical and physical characteristics is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H32O15 | [1][2] |
| Molar Mass | 572.5 g/mol | [1][2] |
| Appearance | White to light yellow powder | [1] |
| Solubility | Soluble in polar solvents such as water and ethanol. Also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][3] |
| Storage | Desiccate at -20°C. In solvent, -80°C for up to 1 year. | [4] |
| Bioactivity | Aldose Reductase Inhibitor | [5] |
| IC50 | 27 μM | [5] |
Biological Activity and Signaling Pathways
The primary biological activity of this compound identified to date is the inhibition of the enzyme aldose reductase.[5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, resulting in osmotic stress and subsequent cellular damage.
By inhibiting aldose reductase, this compound can mitigate the detrimental effects of the polyol pathway. The inhibition of this enzyme has been shown to impact downstream signaling cascades, notably the Protein Kinase C (PKC) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammatory responses and cellular stress.[2][6][7][8][9]
Inferred Signaling Pathway of this compound
The following diagram illustrates the inferred signaling pathway through which this compound exerts its effects, based on its known function as an aldose reductase inhibitor.
Caption: Inferred signaling pathway of this compound.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro inhibitory activity of a compound, such as this compound, against aldose reductase. This method is based on spectrophotometrically measuring the decrease in NADPH concentration.[10][11][12]
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.
Materials:
-
Human recombinant aldose reductase or rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
This compound (or other test compounds)
-
DMSO (for dissolving compounds)
-
UV-Vis spectrophotometer
-
96-well UV-transparent plates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human recombinant aldose reductase (e.g., 3 x 10⁻² unit/mL) in sodium phosphate buffer.
-
Prepare a 1.5 mM solution of NADPH in sodium phosphate buffer.
-
Prepare a 100 mM solution of DL-glyceraldehyde in sodium phosphate buffer.
-
Prepare stock solutions of this compound at various concentrations in 100% DMSO.
-
-
Assay Setup:
-
The total volume of the reaction mixture is typically 1.0 mL or scaled down for a 96-well plate format (e.g., 200 µL).
-
For a 1.0 mL reaction:
-
700 µL of 200 mM sodium phosphate buffer (pH 6.2)
-
100 µL of 1.5 mM NADPH solution
-
100 µL of aldose reductase solution
-
A specific volume (e.g., 3 µL) of the this compound stock solution to achieve the desired final concentration.
-
-
Prepare a positive control (without inhibitor) and a blank control (without enzyme and inhibitor).
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the reaction mixture (buffer, NADPH, enzyme, and inhibitor) at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding 100 µL of the DL-glyceraldehyde solution.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) using the spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA/min) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro aldose reductase inhibition assay.
Caption: Workflow for in vitro aldose reductase inhibition assay.
Conclusion
This compound is a promising natural compound with demonstrated inhibitory activity against aldose reductase. This activity suggests its potential as a therapeutic agent for mitigating diabetic complications by modulating the polyol pathway and its associated downstream inflammatory signaling. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to establish its efficacy and safety in preclinical and clinical settings. This guide provides a foundational repository of technical information to support such ongoing and future research endeavors.
References
- 1. Buy this compound (EVT-13567962) [evitachem.com]
- 2. Relationship between aldose reductase enzyme and the signaling pathway of protein kinase C in an in vitro diabetic retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:2132384-01-9 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 2132384-01-9 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Aldose reductase mediates cytotoxic signals of hyperglycemia and TNF-alpha in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
Mumeose K (CAS No. 2132384-01-9): A Technical Guide to a Novel Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mumeose K, a phenylpropanoid sucrose ester isolated from the flower buds of Prunus mume, has emerged as a compound of significant interest in the field of diabetic complications research. With the CAS number 2132384-01-9, this natural product has demonstrated inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in the pathogenesis of secondary diabetic complications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its extraction, purification, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound is a natural product classified as an acylated sucrose. It is primarily sourced from the flower buds of Prunus mume, a plant with a long history of use in traditional Asian medicine.[1][2] Recent phytochemical investigations have led to the isolation and structural elucidation of this compound, revealing its potential as a therapeutic agent.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2132384-01-9 | N/A |
| Molecular Formula | C₂₅H₃₂O₁₅ | [2] |
| Source | Flower buds of Prunus mume | [1][2] |
| Compound Class | Phenylpropanoid Sucrose Ester | [3] |
Mechanism of Action: Inhibition of the Aldose Reductase Pathway
This compound exerts its biological activity through the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[3] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is a major contributor to the development of long-term diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[4]
By inhibiting aldose reductase, this compound can potentially mitigate the pathological effects of the polyol pathway. The inhibition of this enzyme prevents the conversion of glucose to sorbitol, thereby reducing intracellular sorbitol accumulation and the subsequent osmotic stress and oxidative damage to tissues.[4]
Figure 1: this compound inhibits Aldose Reductase in the Polyol Pathway.
Quantitative Data
Studies on the inhibitory effects of acylated sucroses from Prunus mume have demonstrated that this compound exhibits moderate inhibitory activity against aldose reductase.[3]
Table 2: Aldose Reductase Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) | Source |
| This compound | 22 - 77 | [3] |
Note: The reported IC₅₀ is a range for a group of mumeoses including this compound.
Experimental Protocols
Extraction and Isolation of this compound from Prunus mume Flower Buds
This protocol is based on general methods for the isolation of acylated sucroses from plant materials.[1]
Workflow:
Figure 2: Extraction and Isolation Workflow for this compound.
Methodology:
-
Extraction: Dried and powdered flower buds of Prunus mume are extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
-
Concentration: The combined methanolic extracts are filtered and then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography. A common approach involves using a non-polar resin (e.g., Diaion HP-20) followed by silica gel chromatography. Elution is performed with a gradient of solvents, such as a water-methanol mixture for the resin and a chloroform-methanol mixture for the silica gel.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Aldose Reductase Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds against aldose reductase.[5][6]
Methodology:
-
Enzyme Preparation: Aldose reductase can be partially purified from the lenses of rat eyes. The lenses are homogenized in a phosphate buffer, and the supernatant containing the enzyme is collected after centrifugation.
-
Assay Mixture: The reaction mixture in a cuvette typically contains:
-
Phosphate buffer (pH 6.2)
-
NADPH (co-factor)
-
The enzyme preparation
-
The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Measurement: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Structural Elucidation
The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] While the raw spectral data is beyond the scope of this guide, researchers can refer to the primary literature for detailed assignments of proton (¹H) and carbon (¹³C) NMR signals, as well as the fragmentation patterns observed in the mass spectrum, which collectively confirm the molecular structure of this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for the management of diabetic complications. Its inhibitory activity against aldose reductase, coupled with its natural origin, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for scientists and researchers to advance the study of this compound and explore its full therapeutic potential.
References
- 1. Medicinal flowers. XXXVIII. structures of acylated sucroses and inhibitory effects of constituents on aldose reducatase from the flower buds of Prunus mume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
Mumeose K: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumeose K is a specialized phenylpropanoid sucrose ester found exclusively in the flower buds of Prunus mume Sieb. et Zucc., commonly known as the Japanese apricot or Chinese plum. This document provides a comprehensive overview of the current knowledge regarding the natural sources and isolation of this compound, intended to serve as a technical guide for researchers and professionals in the field of natural product chemistry and drug development. While information on this specific compound is limited, this guide consolidates the available data and presents it in a structured format, including quantitative data, a representative experimental protocol for the isolation of related compounds, and a discussion of the known biological context of its source.
Natural Sources of this compound
The sole identified natural source of this compound is the flower buds of Prunus mume. This deciduous tree, belonging to the Rosaceae family, has been cultivated for centuries in East Asia for its ornamental beauty, culinary uses, and medicinal properties. The flower buds are known to be rich in a variety of phytochemicals, including phenolic compounds, of which this compound is a constituent.
Quantitative Data on this compound
The concentration of this compound in its natural source is notably low, highlighting the challenges associated with its isolation for research purposes. The available quantitative data is summarized in the table below.
| Compound | Natural Source | Plant Part | Concentration (% by weight in dried material) | Molecular Formula | Molar Mass ( g/mol ) | Reference |
| This compound | Prunus mume | Flower Buds | 0.0012% | C₂₅H₃₂O₁₅ | 572.51 | (Nakamura et al., 2013b) cited in a comprehensive review |
Isolation of Phenylpropanoid Sucrose Esters from Prunus mume Flower Buds
A detailed experimental protocol specifically for the isolation of this compound is not publicly available. However, a general methodology for the extraction and fractionation of phenylpropanoid sucrose esters from the flower buds of Prunus mume has been described in the scientific literature. This protocol provides a foundational approach that can be adapted and optimized for the targeted isolation of this compound.
Representative Experimental Protocol
1. Extraction:
-
Dried flower buds of Prunus mume (e.g., 2.0 kg) are subjected to extraction with methanol (MeOH) under reflux for a specified period (e.g., three times for 3 hours each).
-
The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
-
The crude MeOH extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This liquid-liquid partitioning separates the components of the crude extract based on their solubility, yielding distinct fractions.
3. Chromatographic Purification:
-
The fraction containing the phenylpropanoid sucrose esters (typically the ethyl acetate or n-butanol fraction) is subjected to a series of chromatographic techniques for further purification.
-
These techniques may include:
-
Column Chromatography: Using stationary phases like silica gel or ODS (octadecylsilane).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the separation of individual compounds from complex mixtures. A C18 column is commonly used for reverse-phase HPLC of phenolic compounds.
-
-
Fractions are collected and monitored by methods such as Thin-Layer Chromatography (TLC) or HPLC to track the presence of the target compounds.
-
Pure this compound would be obtained through repeated chromatographic steps, with its identity and purity confirmed by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public scientific literature regarding the biological activity or the signaling pathways modulated by this compound.
However, the crude extracts of Prunus mume and other isolated compounds from this plant have been reported to exhibit a wide range of biological activities, including:
-
Antioxidant activity
-
Anti-inflammatory activity
-
Antimicrobial activity
-
Antitumor activity
It is plausible that this compound, as a phenolic constituent, may contribute to some of these observed effects. Further research is required to elucidate the specific biological functions of this compound and to determine if it interacts with key cellular signaling pathways, such as the MAPK signaling pathway, which is known to be involved in cellular responses to various stimuli.
Phenylpropanoid Biosynthesis Pathway
This compound belongs to the class of phenylpropanoid sucrose esters. The biosynthesis of phenylpropanoids is a well-characterized pathway in plants, starting from the amino acid phenylalanine.
Conclusion
This compound is a rare phenylpropanoid sucrose ester with a defined natural source in the flower buds of Prunus mume. While its low abundance presents a challenge for isolation, established methods for the extraction and purification of related compounds provide a clear path forward for obtaining pure this compound for further study. The biological activities and the role of this compound in cellular signaling remain to be elucidated, representing a promising area for future research in natural product-based drug discovery. This guide provides a foundational resource for scientists embarking on the study of this unique natural compound.
Mumeose K: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mumeose K, a natural compound isolated from the flower buds of Prunus mume, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its role as an aldose reductase inhibitor, and its anti-inflammatory and antioxidant effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.
Core Biological Activity: Aldose reductase Inhibition
This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1][2]
Quantitative Data
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Aldose Reductase | 27 µM | [1][2] |
Experimental Protocol: Aldose Reductase Inhibition Assay
The inhibitory effect of this compound on aldose reductase was determined using a spectrophotometric assay, as detailed in the study by Nakamura et al. (2013). The following protocol is a summary of the likely methodology.
Objective: To determine the concentration of this compound required to inhibit 50% of aldose reductase activity (IC50).
Materials:
-
Recombinant human aldose reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer
-
This compound (test compound)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing sodium phosphate buffer, NADPH, and the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control reaction (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the Aldose Reductase Inhibition Assay.
Anti-inflammatory and Antioxidant Activities
This compound exhibits anti-inflammatory and antioxidant properties, suggesting its potential in mitigating inflammation and oxidative stress-related conditions.[3]
Anti-inflammatory Activity
This compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3]
Experimental Protocol: Cytokine Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in stimulated immune cells.
Materials:
-
RAW 264.7 macrophage cell line (or similar)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (test compound)
-
Cell culture medium and reagents
-
ELISA kits for IL-1β and TNF-α
Procedure:
-
RAW 264.7 cells are cultured in appropriate conditions.
-
Cells are pre-treated with various concentrations of this compound for a specified period.
-
The cells are then stimulated with LPS to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of IL-1β and TNF-α in the supernatant are quantified using specific ELISA kits.
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group without this compound treatment.
Workflow Diagram:
Caption: Workflow for the Cytokine Inhibition Assay.
Antioxidant Activity
This compound acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.[3]
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution
-
This compound (test compound)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
A solution of DPPH in methanol or ethanol is prepared.
-
This compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration.
-
An IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined.
Involvement in Signaling Pathways
While direct evidence for this compound is still emerging, extracts from Prunus mume containing this compound have been shown to influence key signaling pathways. It is hypothesized that this compound contributes to the inhibition of reactive oxygen species (ROS)-mediated p53 and mitogen-activated protein kinase (MAPK) signaling pathways.[4]
Proposed Signaling Pathway Diagram:
Caption: Proposed inhibition of ROS-mediated signaling by this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, primarily through its well-defined inhibitory activity against aldose reductase. Its anti-inflammatory and antioxidant properties further underscore its potential for broader applications. Future research should focus on elucidating the precise molecular mechanisms underlying its anti-inflammatory and antioxidant effects, and confirming its direct impact on the p53 and MAPK signaling pathways. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 2132384-01-9 [chemicalbook.com]
- 3. Buy this compound (EVT-13567962) [evitachem.com]
- 4. Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Mumeose K for Diabetic Complications
Despite a comprehensive search for "Mumeose K" and its potential role in diabetic complications, no scientific literature, clinical trial data, or public research information could be found. This suggests that "this compound" may be a very new or proprietary compound not yet disclosed in the public domain, a misnomer, or a substance that has not been investigated for this therapeutic application.
Currently, there is no information available to construct an in-depth technical guide as requested. The core requirements, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without publicly accessible research.
For researchers, scientists, and drug development professionals interested in the management of diabetic complications, the focus remains on established and actively investigated therapeutic agents. Diabetic complications arise from prolonged periods of high blood sugar, which can damage various organs and tissues, including blood vessels, nerves, eyes, and kidneys.[1][2] These complications are broadly categorized into microvascular (affecting small blood vessels) and macrovascular (affecting large blood vessels) issues.[3]
Current therapeutic strategies and research directions for diabetic complications involve a variety of mechanisms:
-
Improving Glycemic Control: Agents that enhance insulin secretion or sensitivity, such as metformin, sulfonylureas, GLP-1 receptor agonists, and DPP-4 inhibitors, are foundational in preventing the onset and progression of complications.[4][5]
-
Targeting Specific Pathways: Research is ongoing into drugs that target specific pathways involved in the damage caused by high blood glucose. This includes agents like SGLT2 inhibitors, which have shown benefits in kidney disease and heart failure beyond their glucose-lowering effects.[5]
-
Addressing Downstream Effects: Therapies are also aimed at managing the consequences of diabetes, such as medications to control high blood pressure and high cholesterol, which are significant risk factors for macrovascular complications like heart disease and stroke.[3]
Given the lack of information on "this compound," it is recommended to consult internal or proprietary databases if this compound is part of an ongoing, unpublished research project. For public domain research, focusing on compounds with established literature is necessary to provide the detailed technical analysis required.
If "this compound" is a misnomer for a known compound, providing the correct name would allow for a comprehensive report to be generated. For instance, several compounds with the "mumeose" prefix, such as mumeose C, D, and R, have been isolated from the flower buds of Prunus mume and have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications.[6] However, without further clarification, a detailed guide on "this compound" cannot be provided.
References
- 1. Complications of Diabetes Mellitus - Hormonal and Metabolic Disorders - Merck Manual Consumer Version [merckmanuals.com]
- 2. Diabetes Complications | MedlinePlus [medlineplus.gov]
- 3. Complications of diabetes - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of drugs in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Treatment Options in Patients with Maturity-Onset Diabetes of the Young - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acylated Sucroses from Prunus mume
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prunus mume, commonly known as the Japanese apricot or Chinese plum, is a species of Asian plum that has been utilized for centuries in traditional medicine and culinary applications. Beyond its cultural significance, the flower buds of Prunus mume are a rich source of a unique class of phytochemicals known as acylated sucroses. These compounds, referred to as mumeoses , are sucrose molecules esterified with various acyl groups, primarily acetyl and p-coumaroyl moieties. Research has demonstrated that these acylated sucroses possess significant biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the acylated sucroses identified from Prunus mume, their biological activities, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.
Acylated Sucroses from Prunus mume and their Biological Activities
Numerous acylated sucrose derivatives, named mumeoses, have been isolated and identified from the flower buds of Prunus mume. These compounds exhibit a range of biological effects, with the most prominent being the inhibition of aldose reductase and melanogenesis.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The inhibition of this enzyme is a critical therapeutic strategy for preventing or mitigating conditions such as diabetic neuropathy, nephropathy, and cataracts. Several mumeoses have demonstrated notable inhibitory activity against aldose reductase.[1]
Melanogenesis Inhibition
Melanogenesis is the process of melanin production, and its over-activation can lead to hyperpigmentation disorders. The methanolic extract of Prunus mume flower buds has been shown to inhibit melanogenesis in B16 melanoma cells.[2] This effect is attributed to the downregulation of key enzymes and transcription factors in the melanogenesis signaling pathway.[2] While acylated quinic acids in the extract show potent activity, the acylated sucroses also contribute to the overall biological effect.
Data Presentation: Quantitative Analysis of Bioactivities
The following tables summarize the quantitative data on the inhibitory activities of acylated sucroses from Prunus mume.
Table 1: Aldose Reductase Inhibitory Activity of Mumeoses from Prunus mume
| Compound | IC50 (µM)[3] |
| Mumeose F | 23 |
| Mumeose G | 31 |
| Mumeose H | 51 |
| Mumeose J | 28 |
| Prunose I | 58 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the aldose reductase activity.
Table 2: Melanogenesis Inhibitory Activity of Compounds from Prunus mume Extract
| Compound | Concentration | Inhibition (%) |
| 5-O-(E)-feruloylquinic acid methyl ester | 0.1 µM | 21.5 ± 1.0[2] |
| Arbutin (Reference) | 10 µM | 10.6 ± 0.6[2] |
Note: While specific quantitative data for individual acylated sucroses on melanogenesis is not yet fully detailed in the reviewed literature, the significant activity of the extract and related compounds warrants their inclusion and further investigation.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, structural elucidation, and bioactivity assessment of acylated sucroses from Prunus mume, based on established research.[2][3][4][5]
Extraction and Isolation of Acylated Sucroses
This protocol outlines the general procedure for obtaining purified acylated sucrose compounds from the flower buds of Prunus mume.
Methodology:
-
Plant Material: Dried flower buds of Prunus mume are used as the starting material.
-
Extraction: The dried flower buds are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a methanolic extract.[3]
-
Solvent Partitioning: The MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (1-BuOH). The 1-BuOH-soluble fraction, which is enriched with polar glycosides including acylated sucroses, is taken for further purification.[3]
-
Column Chromatography (Initial Separation): The 1-BuOH-soluble fraction is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of aqueous MeOH (e.g., 50% MeOH, 80% MeOH, and 100% MeOH) to yield several fractions.
-
Silica Gel Chromatography: Fractions containing acylated sucroses are further purified by silica gel column chromatography using a solvent system such as a chloroform-methanol-water mixture in increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual acylated sucroses is achieved by preparative reversed-phase HPLC on an octadecylsilyl (ODS) column with a mobile phase consisting of a gradient of acetonitrile in water.
Structural Elucidation
The chemical structures of the isolated acylated sucroses are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed structure, including the positions of the acyl groups on the sucrose backbone.
Aldose Reductase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of aldose reductase, which catalyzes the reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Mumeose K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mumeose K, a phenolic compound isolated from the flower buds of Prunus mume, has garnered interest for its potential biological activities.[1] Accurate quantification of this compound is crucial for research into its pharmacological effects, for quality control of herbal preparations, and for its development as a potential therapeutic agent. These application notes provide detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The general scheme of the phenylpropanoid pathway, which serves as the biosynthetic route for this compound, is illustrated below.
References
Application Notes and Protocols for In Vitro Aldose Reductase Inhibition Assay Using Mumeose K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of AR and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.
Mumeose K, a natural compound isolated from the flower buds of Prunus mume, has been identified as an inhibitor of aldose reductase.[1] These application notes provide a detailed protocol for conducting an in vitro aldose reductase inhibition assay using this compound, enabling researchers to evaluate its inhibitory potential and characterize its mechanism of action.
Principle of the Assay
The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm. Aldose reductase utilizes NADPH as a cofactor to reduce a substrate, typically DL-glyceraldehyde. In the presence of an inhibitor like this compound, the rate of NADPH oxidation is reduced, leading to a smaller decrease in absorbance at 340 nm. The inhibitory activity of this compound is quantified by calculating the percentage of inhibition and determining its half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory effects of this compound and other compounds on aldose reductase activity can be summarized in the following table. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Source Organism/Tissue for Aldose Reductase | Substrate | IC50 (µM) |
| This compound | Not Specified | DL-Glyceraldehyde | 27[2] |
| Quercetin (Reference) | Rat Lens | DL-Glyceraldehyde | 0.8 |
| Epalrestat (Reference) | Recombinant Human | DL-Glyceraldehyde | 0.02 |
| Mumeose C | Prunus mume | Not Specified | Substantial Inhibition[3] |
| Mumeose D | Prunus mume | Not Specified | Substantial Inhibition[3] |
| Mumeose R | Prunus mume | Not Specified | Substantial Inhibition[3] |
Experimental Protocols
Materials and Reagents
-
Aldose Reductase (from rat lens, human recombinant, or other sources)
-
This compound (Test Compound)
-
Quercetin or Epalrestat (Positive Control)
-
DL-Glyceraldehyde (Substrate)
-
NADPH (Cofactor)
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer capable of reading absorbance at 340 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (0.067 M, pH 6.2): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water and adjusting the pH to 6.2.
-
NADPH Solution (0.1 mM): Dissolve NADPH in the sodium phosphate buffer. Prepare fresh daily and keep on ice.
-
DL-Glyceraldehyde Solution (10 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer.
-
Aldose Reductase Enzyme Solution: Prepare a suitable dilution of the enzyme in cold sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in the sodium phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay mixture is low (typically ≤1%) to avoid solvent effects.
-
Positive Control Solution (e.g., 1 mM Quercetin or Epalrestat): Dissolve the positive control in DMSO and prepare working dilutions in the buffer.
Assay Procedure
The following procedure is for a 96-well microplate format. Volumes can be adjusted for cuvette-based assays.
-
Assay Mixture Preparation: In each well of the microplate, add the following in the specified order:
-
140 µL of 0.067 M Sodium Phosphate Buffer (pH 6.2)
-
20 µL of NADPH solution (final concentration: 0.01 mM)
-
10 µL of the working solution of this compound or the positive control at various concentrations. For the control (uninhibited) reaction, add 10 µL of buffer or buffer with the same concentration of DMSO as the inhibitor wells.
-
10 µL of the Aldose Reductase enzyme solution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde solution (final concentration: 1 mM) to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each concentration of this compound and the control. The rate is the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of the enzyme activity, which can be determined by non-linear regression analysis of the dose-response curve.
Visualizations
Aldose Reductase Signaling Pathway in Diabetic Complications
Caption: Polyol pathway and sites of diabetic complications.
Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
Caption: Workflow for the aldose reductase inhibition assay.
References
Application Notes and Protocols for Studying the Anti-Diabetic Effects of a Novel Compound (e.g., Mumeose K) in Animal Models
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential anti-diabetic effects of a novel compound, referred to herein as Mumeose K, using established animal models. The protocols detailed below cover the induction of diabetes in animal models, the assessment of glycemic control, and the investigation of underlying molecular mechanisms involving key signaling pathways.
Animal Models of Type 2 Diabetes
The selection of an appropriate animal model is critical for studying the pathogenesis of diabetes and for evaluating potential therapeutic agents. The most common and well-characterized models for type 2 diabetes are chemically-induced and genetic models.
Streptozotocin (STZ)-Induced Diabetic Model:
Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals.[1][2] Administering a controlled dose of STZ can induce a state of hyperglycemia that mimics type 2 diabetes. To create a model that more closely resembles human type 2 diabetes, a combination of a high-fat diet (HFD) and a low dose of STZ is often used. The HFD induces insulin resistance, and the subsequent low dose of STZ causes a partial defect in insulin secretion.[2]
Genetic Models:
Genetically modified rodent models, such as the db/db mouse, are also widely used. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
Experimental Design and Protocols
Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
Objective: To induce a consistent and reproducible model of type 2 diabetes in rats.
Materials:
-
Male Wistar rats (180-200 g)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Normal Pellet Diet (NPD)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Protocol:
-
Acclimatize rats for one week, providing free access to water and a standard NPD.
-
Divide the animals into two main groups: a control group receiving NPD and an experimental group receiving HFD.
-
Feed the respective diets to the animals for a period of 4-8 weeks to induce insulin resistance in the HFD group.
-
After the dietary manipulation period, fast the HFD-fed rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg body weight) to the HFD-fed rats.[2] The NPD-fed control group should be injected with citrate buffer alone.
-
Monitor blood glucose levels 72 hours post-STZ injection and then weekly. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for subsequent experiments.
Evaluation of Anti-Diabetic Effects of this compound
Objective: To assess the in vivo efficacy of this compound in improving glycemic control.
Experimental Groups:
-
Group 1: Normal Control (NPD + Vehicle)
-
Group 2: Diabetic Control (HFD/STZ + Vehicle)
-
Group 3: this compound (HFD/STZ + this compound, low dose)
-
Group 4: this compound (HFD/STZ + this compound, high dose)
-
Group 5: Positive Control (HFD/STZ + Metformin)
Protocol:
-
After the successful induction of diabetes, randomly assign the diabetic animals to the treatment groups.
-
Administer this compound (at two different doses), Metformin (a standard anti-diabetic drug), or the vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitor body weight, food intake, and water intake weekly.
-
Measure fasting blood glucose levels weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose disposal.
Protocol:
-
Fast the animals overnight (12-14 hours).
-
Collect a baseline blood sample (0 min) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples at 30, 60, 90, and 120 minutes after the glucose load.
-
Measure the blood glucose concentration at each time point.
-
Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance.
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effect of this compound on Body Weight, Food and Water Intake, and Fasting Blood Glucose in HFD/STZ-Induced Diabetic Rats
| Group | Initial Body Weight (g) | Final Body Weight (g) | Average Food Intake ( g/day ) | Average Water Intake (mL/day) | Final Fasting Blood Glucose (mg/dL) |
| Normal Control | 205 ± 10.2 | 350 ± 15.5 | 20.1 ± 1.5 | 25.3 ± 2.1 | 95 ± 8.7 |
| Diabetic Control | 210 ± 11.5 | 280 ± 12.8 | 35.2 ± 2.8 | 75.6 ± 5.4 | 380 ± 25.1 |
| This compound (Low Dose) | 208 ± 10.9 | 305 ± 13.1 | 28.5 ± 2.1 | 50.1 ± 4.3 | 250 ± 18.9 |
| This compound (High Dose) | 212 ± 11.1 | 320 ± 14.2 | 25.3 ± 1.9 | 40.7 ± 3.8 | 180 ± 15.3 |
| Metformin | 209 ± 10.5 | 315 ± 13.8 | 26.1 ± 2.0 | 42.5 ± 4.1 | 165 ± 14.7 |
Values are presented as mean ± SD.
Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in HFD/STZ-Induced Diabetic Rats
| Group | Fasting (0 min) | 30 min | 60 min | 90 min | 120 min | AUC (mg/dL*min) |
| Normal Control | 98 ± 7.5 | 155 ± 10.1 | 130 ± 9.2 | 110 ± 8.1 | 100 ± 7.8 | 15,000 ± 1,200 |
| Diabetic Control | 385 ± 22.3 | 550 ± 30.5 | 510 ± 28.7 | 480 ± 25.4 | 450 ± 23.1 | 58,000 ± 4,500 |
| This compound (Low Dose) | 255 ± 17.8 | 420 ± 25.3 | 380 ± 22.1 | 340 ± 20.5 | 300 ± 18.9 | 42,000 ± 3,100 |
| This compound (High Dose) | 185 ± 14.6 | 310 ± 20.1 | 270 ± 18.5 | 230 ± 16.7 | 200 ± 15.2 | 30,000 ± 2,500 |
| Metformin | 170 ± 13.9 | 290 ± 19.8 | 250 ± 17.9 | 210 ± 15.8 | 180 ± 14.3 | 28,000 ± 2,200 |
Values are presented as mean ± SD.
Investigation of Molecular Mechanisms
To understand how this compound exerts its anti-diabetic effects, it is essential to investigate its impact on key signaling pathways involved in glucose metabolism, such as the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.
Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the insulin and AMPK signaling pathways in liver and skeletal muscle tissues.
Protocol:
-
At the end of the treatment period, euthanize the animals and collect liver and skeletal muscle tissues.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against key proteins such as p-IRS-1, IRS-1, p-Akt, Akt, p-AMPK, AMPK, and GLUT4.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Effect of this compound on Protein Expression and Phosphorylation in Liver Tissue
| Group | p-IRS-1/IRS-1 Ratio | p-Akt/Akt Ratio | p-AMPK/AMPK Ratio |
| Normal Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Diabetic Control | 0.35 ± 0.08 | 0.40 ± 0.09 | 0.55 ± 0.07 |
| This compound (Low Dose) | 0.60 ± 0.10 | 0.65 ± 0.11 | 0.75 ± 0.09 |
| This compound (High Dose) | 0.85 ± 0.13 | 0.90 ± 0.14 | 0.95 ± 0.10 |
| Metformin | 0.80 ± 0.11 | 0.88 ± 0.13 | 1.20 ± 0.14 |
Values are presented as mean ± SD relative to the Normal Control group.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows.
Insulin Signaling Pathway
The insulin signaling pathway plays a crucial role in glucose uptake and metabolism.[3][4] Insulin binding to its receptor initiates a cascade of phosphorylation events, leading to the translocation of GLUT4 to the cell membrane and subsequent glucose uptake.
Caption: Proposed mechanism of this compound on the insulin signaling pathway.
AMPK Signaling Pathway
AMPK is a key energy sensor in cells.[5][6] Its activation promotes glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.[5] Metformin is a well-known activator of AMPK.[7][8]
Caption: Proposed mechanism of this compound on the AMPK signaling pathway.
Experimental Workflow
A clear workflow diagram helps in visualizing the entire experimental plan from animal model induction to final data analysis.
Caption: Overall experimental workflow for evaluating this compound.
References
- 1. Acute and chronic animal models for the evaluation of anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Insulin signaling pathway - Mus musculus (house mouse) [kegg.jp]
- 4. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Researchers
An In-Depth Guide to the Formulation and Experimental Study of Mumeose K
Introduction
This compound is a specialized phenylpropanoid sucrose ester identified in the flower buds of Prunus mume. Possessing notable antioxidant and anti-inflammatory properties, this compound is a compound of significant interest for experimental studies in nutraceuticals, cosmetics, and pharmaceuticals. Research indicates its potential in mitigating chronic diseases associated with oxidative stress and inflammation. These application notes provide detailed protocols for the formulation and experimental evaluation of this compound, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of published data on isolated this compound, the following protocols are based on established methods for assessing the biological activity of related compounds and extracts from Prunus mume.
Quantitative Data Summary
| Assay | Test Substance | Concentration | Result | Reference |
| DPPH Radical Scavenging | Prunus mume extract | 1000 µg/mL | >45% neutralization of free radical activity | [1] |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a stock solution of ascorbic acid in methanol.
-
-
Assay Protocol:
-
Create a serial dilution of the this compound stock solution to obtain a range of concentrations to be tested.
-
In a 96-well plate, add 100 µL of each this compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing this compound.
-
Prepare a blank by adding 100 µL of methanol and 100 µL of the DPPH solution.
-
Prepare a positive control using a serial dilution of ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophage Cells
This protocol details the investigation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include a positive control group treated with dexamethasone.
-
Include a negative control group treated with LPS only.
-
Include a vehicle control group (cells treated with the solvent used to dissolve this compound).
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the NO assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
-
Normalize the NO production data to cell viability data to ensure that the observed effects are not due to cytotoxicity.
-
Determine the IC50 value for NO inhibition.
-
Signaling Pathway Analysis
Extracts from Prunus mume have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. It is hypothesized that this compound, as a key bioactive component, contributes to this activity.
Hypothesized Mechanism of Action of this compound in Inflammation
LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. This compound is thought to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the expression of inflammatory genes.
Inhibitory Action of this compound on Inflammatory Signaling Pathways
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
References
Troubleshooting & Optimization
Mumeose K stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation issues of Mumeose K. Understanding these factors is critical for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
A list of common questions regarding the handling and storage of this compound.
1. How should I store this compound upon arrival?
For long-term storage, this compound should be stored at -20°C in a desiccated environment. For short-term storage, refrigeration at 2-8°C is acceptable for a few days, provided the container is tightly sealed to prevent moisture absorption.
2. What is the best way to prepare a stock solution of this compound?
It is recommended to prepare stock solutions fresh for each experiment. If you need to store a stock solution, it is best to do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in various solvents has not been extensively studied, but DMSO or ethanol are common choices for similar compounds.
3. I've noticed a change in the color of my this compound powder. Is it still usable?
A change in color can be an indication of degradation. It is recommended to use a fresh vial of the compound if you observe any changes in its physical appearance.
4. Can I expose this compound solutions to light?
Many phenolic compounds are light-sensitive. It is best practice to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential causes and solutions related to this compound stability.
| Issue | Potential Cause Related to this compound Instability | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in cell-based assays. | Degradation of this compound in the cell culture medium over the incubation period. | Prepare fresh this compound solutions for each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Appearance of unexpected peaks in my HPLC/LC-MS analysis. | This compound may be degrading in the solvent used for analysis or during sample processing. | Ensure the mobile phase and sample diluent are at a pH where this compound is stable (likely slightly acidic). Analyze samples immediately after preparation. |
| Poor reproducibility between experiments. | Inconsistent handling of this compound, such as repeated freeze-thaw cycles of stock solutions or exposure to different light and temperature conditions. | Standardize your handling protocol for this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light and maintain consistent temperatures. |
| Precipitate formation in aqueous buffers. | This compound may have limited solubility or may be degrading to less soluble products in certain aqueous buffers, especially at neutral or alkaline pH. | Check the pH of your buffer. Consider using a buffer with a slightly acidic pH if your experiment allows. You can also try using a co-solvent like DMSO or ethanol (ensure it's compatible with your experiment). |
Inferred Stability Profile of this compound
The following tables summarize the expected stability of this compound under various conditions, based on the known behavior of structurally similar glycosylated phenolic compounds and polyacylated sucroses. This information should be used as a general guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.
Table 1: pH Stability of this compound in Aqueous Solution
| pH Range | Expected Stability | Potential Degradation Products |
| < 5 | High | Minimal degradation expected. |
| 5 - 7 | Moderate | Gradual hydrolysis of glycosidic and ester bonds may occur. |
| > 7 | Low | Accelerated hydrolysis of ester and glycosidic linkages, potential for oxidation of phenolic moieties. |
Table 2: Temperature and Light Stability of this compound
| Condition | Storage Form | Expected Stability |
| -20°C, Dark, Desiccated | Solid | High (Long-term) |
| 4°C, Dark | Solid | Moderate (Short-term) |
| Room Temperature, Dark | Solid | Low |
| Room Temperature, Light | Solid | Very Low |
| -20°C, Dark | Solution (in DMSO) | Moderate (aliquoted) |
| 4°C, Dark | Solution (in DMSO) | Low |
| Room Temperature, Dark | Solution (in aqueous buffer) | Low to Very Low (pH-dependent) |
| Room Temperature, Light | Solution (in aqueous buffer) | Very Low |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways of this compound.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Methanol or Acetonitrile (HPLC grade)
- pH meter
- HPLC-UV/MS system
2. Procedure:
- Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 24 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Heat solid this compound at 80°C for 24 hours.
- Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
- Control Sample: Prepare a solution of this compound in a neutral buffer (e.g., phosphate buffer, pH 7) and keep it at 4°C.
3. Analysis:
- Neutralize the acidic and alkaline samples.
- Analyze all samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound-related experimental issues.
Caption: Experimental workflow for assessing this compound stability.
Mumeose K Purification Technical Support Center
Welcome to the technical support center for Mumeose K purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome common challenges encountered during the purification of the recombinant protein this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a novel recombinant therapeutic protein expressed in E. coli. It has a molecular weight of 42 kDa and a theoretical isoelectric point (pI) of 8.2. It is engineered with a C-terminal 6x-Histidine tag for affinity purification. Due to its complex disulfide bonding and hydrophobic surface patches, this compound is prone to aggregation and requires specific buffer conditions to maintain stability.
Q2: What is the recommended storage condition for purified this compound?
Purified this compound should be stored at -80°C in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, and 1 mM DTT. The addition of glycerol as a cryoprotectant is crucial to prevent aggregation during freeze-thaw cycles.[1] For short-term storage (less than 48 hours), 4°C is acceptable.
Q3: Why is endotoxin removal critical for this compound applications?
This compound is developed for therapeutic applications. Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of E. coli, can cause severe immune responses in patients, including inflammation and septic shock.[2] Therefore, reducing endotoxin levels to an acceptable limit (typically < 0.5 EU/mg) is a critical quality control step.[3]
Q4: Can I use a different affinity tag for this compound purification?
While the provided expression vector includes a 6x-His tag, other affinity tags like GST or MBP can be used.[4] However, this would require re-cloning into a different vector and optimization of the corresponding affinity chromatography protocol. GST and MBP are larger tags and may improve the solubility of this compound.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low Yield
Q5: My final yield of this compound is consistently low after affinity chromatography. What are the potential causes and solutions?
Low protein yield is a common issue in purification.[5] Several factors could be responsible, from initial expression to elution conditions. A systematic approach is needed to identify the bottleneck.
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Poor Expression: Verify the expression level in the crude lysate using SDS-PAGE or Western blot before purification. If expression is low, optimize induction conditions (e.g., IPTG concentration, temperature, induction time).[5]
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Inefficient Lysis: Ensure complete cell lysis to release the protein. Sonication parameters or lysis buffer composition may need optimization.[5]
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Protein Loss in Flow-through: If a significant amount of this compound is found in the flow-through fraction, it indicates a problem with protein binding to the resin.[6]
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Inaccessible His-tag: The C-terminal His-tag may be sterically hindered. Consider re-cloning with an N-terminal tag.
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Incorrect Buffer Conditions: Ensure the pH of the binding buffer is optimal (typically 7.5-8.0) and that it does not contain chelating agents like EDTA, which can strip metal ions from the column.[7]
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Column Overload: The amount of lysate applied may exceed the binding capacity of the resin. Reduce the sample load or use a larger column volume.[5]
-
-
Poor Elution: If the protein binds but does not elute efficiently, the elution buffer may be suboptimal.
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Imidazole Concentration: A step elution with a high concentration of imidazole might cause the protein to precipitate on the column. Try a linear gradient elution to find the optimal imidazole concentration.
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Protein Precipitation: The high concentration of protein during elution can lead to aggregation. Elute into fractions containing a stabilizing agent like L-Arginine or glycerol.
-
Protein Aggregation
Q6: I am observing significant precipitation and aggregation of this compound during and after purification. How can I prevent this?
Protein aggregation is a major challenge, often caused by the exposure of hydrophobic regions or incorrect buffer conditions.[1][8]
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Buffer Optimization: The composition of your buffers is critical. Screen different pH levels, salt concentrations, and additives.[9][10]
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pH: Since this compound's pI is 8.2, using a buffer with a pH at least one unit away (e.g., pH 7.2 or 9.2) can increase net charge and reduce aggregation.[1]
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Salt Concentration: Adjust NaCl concentration (e.g., 150 mM to 500 mM) to minimize non-specific hydrophobic interactions.
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Additives: Include stabilizing agents in all purification buffers. Low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) or additives like L-Arginine (50-100 mM) can be effective.[1]
-
-
Temperature Control: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[1]
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Protein Concentration: High protein concentrations can promote aggregation.[1] If possible, work with lower protein concentrations or add stabilizing components before concentrating the sample.[1]
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Size Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate monomers from aggregates.[11]
Contamination Issues
Q7: My purified this compound sample contains significant host cell protein (HCP) contaminants. How can I improve purity?
Achieving high purity often requires multiple chromatography steps.[12][13]
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Optimize Wash Steps: Before elution in affinity chromatography, increase the stringency of the wash steps.
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Add Detergents: Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer to disrupt non-specific binding.[14]
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Low Imidazole Concentration: Add a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to outcompete weakly bound contaminants.
-
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Multi-Step Purification: A single affinity step is often insufficient. Add an orthogonal purification step.
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Ion-Exchange Chromatography (IEX): Since this compound has a high pI (8.2), it will be positively charged at neutral pH. Cation-exchange chromatography would be a suitable second step.
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Size Exclusion Chromatography (SEC): This step separates proteins based on size and is effective at removing aggregates and other contaminants of different molecular weights.[12]
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Q8: The endotoxin level in my final this compound sample is too high. What is the best method for removal?
Endotoxin removal is crucial for therapeutic proteins.[2][14]
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Triton X-114 Phase Separation: This method uses a non-ionic detergent to effectively partition endotoxins into a detergent-rich phase, with protein recovery rates often exceeding 90%.[2][15]
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Anion-Exchange Chromatography (AEC): At a pH above 2, endotoxins are strongly negatively charged and bind tightly to anion-exchange resins.[2] this compound (pI 8.2) will be positively charged at a neutral pH and will flow through the column. This is a highly effective method.[2][3]
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Affinity Resins: Specialized affinity chromatography resins designed to bind and remove endotoxins are commercially available and can achieve significant endotoxin reduction.[16]
Data Presentation
Table 1: Troubleshooting Summary for Low this compound Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Expression | SDS-PAGE/Western of crude lysate | Optimize induction (temperature, IPTG conc.) |
| Inaccessible His-Tag | Compare N-terminal vs C-terminal tag | Re-clone with an accessible tag |
| Incorrect Binding Buffer | Check buffer pH and composition | Use pH 7.5-8.0; remove chelating agents |
| Column Overload | Analyze flow-through for target protein | Reduce sample load; increase resin volume |
| Suboptimal Elution | High protein loss on-column | Use a linear imidazole gradient (50-500 mM) |
Table 2: Buffer Additives to Reduce this compound Aggregation
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 10-20% (v/v) | Cryoprotectant, increases solvent viscosity |
| L-Arginine | 50-100 mM | Suppresses aggregation of unfolded proteins |
| Tween-20 | 0.05-0.2% (v/v) | Non-ionic detergent, reduces hydrophobic interactions |
| DTT/β-ME | 1-5 mM | Reducing agent, prevents non-native disulfide bonds |
Experimental Protocols
Protocol 1: this compound Purification using Ni-NTA Affinity Chromatography
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Lysate Preparation: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF). Lyse cells by sonication on ice.
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Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.
-
Sample Loading: Apply the clarified lysate to the equilibrated column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol).
-
Elution: Elute this compound with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 10% Glycerol). Collect 1 mL fractions.
-
Analysis: Analyze fractions for protein content using SDS-PAGE and Bradford assay. Pool fractions containing pure this compound.
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography (Flow-through Mode)
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Buffer Exchange: Exchange the purified this compound into a low-salt buffer (20 mM Tris-HCl pH 7.5, 25 mM NaCl).
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Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q Sepharose) with 10 CV of the same low-salt buffer.
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Sample Loading: Load the buffer-exchanged this compound onto the column. Since this compound is positively charged at this pH, it will not bind.
-
Collection: Collect the flow-through fraction, which contains the purified this compound. Endotoxins, being negatively charged, will remain bound to the column.
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QC: Measure the endotoxin levels in the flow-through fraction using a Limulus Amebocyte Lysate (LAL) assay.
Visualizations
Caption: Standard multi-step purification workflow for this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biozoomer.com [biozoomer.com]
- 5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 11. Preventing Protein Aggregation To Aid Crystallisation | Peak Proteins [peakproteins.com]
- 12. Purification and Quality Control of Recombinant Proteins Expressed in Mammalian Cells: A Practical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Single step protocol to purify recombinant proteins with low endotoxin contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing Mumeose K Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Mumeose K. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a natural phenolic compound extracted from the flower buds of Prunus mume.[1] Its molecular formula is C31H38O18.[1] The primary known mechanisms of action for this compound are its antioxidant and anti-inflammatory effects. It functions by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1]
Q2: What is a recommended starting dose for this compound in in vivo studies?
Currently, there is no established optimal in vivo dosage for this compound in the scientific literature. As with any novel natural product, it is crucial to perform a dose-range finding study to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2][3] It is recommended to start with a low dose based on in vitro efficacy data and gradually increase the dosage while closely monitoring for signs of toxicity.[3]
Q3: What are the common routes of administration for in vivo studies, and which is recommended for this compound?
Common administration routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[4] The choice of route depends on the experimental goals and the physicochemical properties of the compound.[5]
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Oral (PO) Gavage: Convenient and less invasive, but bioavailability can be variable.[5]
-
Intravenous (IV) Injection: Ensures 100% bioavailability and rapid onset of action but is more invasive.[6]
For a novel natural product like this compound, oral gavage is often a good starting point due to its convenience. However, if consistent systemic exposure is critical, intravenous injection may be more appropriate.
Q4: How should I prepare this compound for in vivo administration?
The formulation of this compound will depend on its solubility. For oral administration, it may be suspended or dissolved in a vehicle such as water, saline, or a solution containing a small amount of a solubilizing agent like DMSO or PEG300. For intravenous administration, this compound must be completely dissolved in a sterile, biocompatible vehicle. It is critical to ensure the final solution is clear and free of precipitates.
Troubleshooting Guide
Issue 1: I am not observing the expected therapeutic effect in my in vivo model.
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Possible Cause 1: Inadequate Dosage. The administered dose of this compound may be too low to elicit a biological response.
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Solution: Perform a dose-escalation study to test higher concentrations. Systematically increase the dose and monitor for both efficacy and toxicity.[3]
-
-
Possible Cause 2: Poor Bioavailability. If administered orally, this compound may have low absorption or be rapidly metabolized.
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Solution: Consider switching to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection.[7] You can also perform pharmacokinetic (PK) studies to determine the concentration of this compound in the plasma and target tissues over time.
-
-
Possible Cause 3: Inappropriate Vehicle. The vehicle used to dissolve or suspend this compound may be affecting its stability or absorption.
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Solution: Test alternative, biocompatible vehicles. Ensure the formulation is appropriate for the chosen route of administration.
-
Issue 2: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause 1: Dosage is too high. The administered dose of this compound may be exceeding the maximum tolerated dose (MTD).
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Solution: Immediately reduce the dosage or temporarily halt the experiment to allow the animals to recover. Refer to your dose-range finding study to select a lower, non-toxic dose.[2]
-
-
Possible Cause 2: Vehicle Toxicity. The vehicle used for administration may be causing adverse effects.
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Solution: Run a control group that receives only the vehicle to assess its toxicity. If the vehicle is toxic, identify a safer alternative.
-
-
Possible Cause 3: Improper Administration Technique. Incorrect oral gavage or injection technique can cause injury and distress to the animals.[5][8]
Issue 3: I am observing high variability in my experimental results between animals.
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Possible Cause 1: Inconsistent Dosing. Variations in the preparation of the dosing solution or in the administration volume can lead to inconsistent results.
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Solution: Prepare a fresh stock solution for each experiment and use calibrated equipment to ensure accurate dosing volumes based on individual animal body weights.[9]
-
-
Possible Cause 2: Biological Variability. Animals can have individual differences in metabolism and response to treatment.
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Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched and are housed under identical conditions.
-
-
Possible Cause 3: Stress-Induced Effects. Improper handling or administration techniques can cause stress, which can influence experimental outcomes.
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Solution: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment.
-
Quantitative Data Presentation
Since specific in vivo dosage data for this compound is not yet established, the following tables are provided as templates for researchers to record their experimental data during dose-range finding and efficacy studies.
Table 1: Template for Dose-Range Finding Study Data
| Dose Group (mg/kg) | Number of Animals | Administration Route | Observation Period (days) | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle Control | ||||||
| Dose 1 | ||||||
| Dose 2 | ||||||
| Dose 3 | ||||||
| Dose 4 |
Table 2: Template for Efficacy Study Data
| Treatment Group | Dose (mg/kg) | Number of Animals | Primary Efficacy Endpoint (e.g., Tumor Volume, Inflammatory Score) | Secondary Endpoint 1 (e.g., Cytokine Levels) | Secondary Endpoint 2 (e.g., Biomarker Expression) |
| Vehicle Control | |||||
| This compound | |||||
| Positive Control |
Experimental Protocols
Protocol 1: Dose-Range Finding Study of this compound in Mice
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Animal Model: Select an appropriate mouse strain for your research question (e.g., C57BL/6 for inflammation models, BALB/c nude mice for xenograft models). Use 8-10 week old mice of a single sex to minimize variability.
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Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.
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Grouping: Randomly assign mice to different dose groups (e.g., vehicle control, 10, 30, 100, 300 mg/kg this compound). A group size of 3-5 mice is typically sufficient for a dose-range finding study.
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Dosing Preparation: Prepare this compound in a suitable vehicle. Ensure the solution or suspension is homogeneous.
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Administration: Administer this compound via the chosen route (e.g., oral gavage) once daily for 7-14 days.[11] The volume should be based on the individual body weight of each mouse (typically 5-10 mL/kg for oral gavage).[5][9]
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Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
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Endpoint: At the end of the study, euthanize the animals and perform gross necropsy. Collect blood for hematology and serum chemistry analysis, and collect major organs for histopathological examination.
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Data Analysis: Determine the Maximum Tolerated Dose (MTD) as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Protocol 2: Oral Gavage Administration in Mice
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Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[10]
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Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle with a permanent marker.[9]
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Insertion: With the mouse in an upright position, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.[9][10] Do not force the needle. If resistance is met, withdraw and try again.
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Administration: Once the needle is inserted to the pre-measured depth, slowly administer the this compound solution.
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Withdrawal: Gently remove the gavage needle in the same direction it was inserted.
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Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[9]
Mandatory Visualizations
Signaling Pathway
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow
References
- 1. Buy this compound (EVT-13567962) [evitachem.com]
- 2. criver.com [criver.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Video: Injecting Experimental Agents into the Mouse: Tools and Methods [jove.com]
- 8. research.vt.edu [research.vt.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Technical Support Center: Mumeose K HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Mumeose K.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a "tail".[1] This can negatively impact the accuracy and precision of your analysis by causing lower resolution between peaks, reduced sensitivity, and difficulty in accurately integrating the peak area.[2]
Q2: I am observing peak tailing specifically with my this compound sample. What are the likely causes?
A2: While specific data for this compound is limited, peak tailing for compounds of this nature in reversed-phase HPLC is often attributed to several common factors:
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Secondary Interactions: Unwanted interactions between this compound and the stationary phase, particularly with residual silanol groups on the silica support, are a primary cause.[1][3][4] These interactions are common for compounds containing amine or other basic functional groups.[1]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, resulting in peak tailing.[5][6][7]
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Column Issues: Problems such as column contamination, bed deformation (voids), or the use of an unsuitable column can all contribute to peak tailing.[1][8]
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Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[2][8]
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Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in fittings, can cause peak broadening and tailing.[5][9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving this compound peak tailing.
Guide 1: Optimizing the Mobile Phase
One of the most effective ways to address peak tailing is by adjusting the mobile phase composition.
Problem: this compound peak is showing significant tailing.
Possible Cause: Secondary interactions with silanol groups or suboptimal mobile phase pH.
Solutions:
-
Adjust Mobile Phase pH:
-
For acidic compounds: Lowering the mobile phase pH (e.g., to <3) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][3]
-
For basic compounds: Increasing the mobile phase pH can also be effective, but care must be taken to stay within the column's stable pH range.[10]
-
Protocol: Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) and analyze the this compound sample with each. Observe the impact on peak shape.
-
-
Add a Mobile Phase Modifier:
-
For basic analytes: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and reduce tailing.[2] A typical concentration is 20-50 mM.[4]
-
For acidic analytes: Adding a competing acid, like acetic acid, can improve peak shape.[2]
-
Protocol: Introduce a low concentration of the appropriate modifier to your mobile phase and incrementally increase it, monitoring the peak asymmetry.
-
-
Increase Buffer Concentration:
-
A higher buffer concentration (e.g., >20 mM) can sometimes help to mitigate peak tailing.[3]
-
Protocol: Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) and evaluate the effect on the this compound peak.
-
Quantitative Data Summary: Mobile Phase Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Mobile Phase pH | pH 2.5 | pH 4.5 | pH 6.5 | Improved peak symmetry at lower pH for amine-containing compounds. |
| TEA Concentration | 0 mM | 25 mM | 50 mM | Reduced tailing with increasing TEA concentration for basic compounds. |
| Buffer Strength | 10 mM | 25 mM | 50 mM | Potential for improved peak shape at higher buffer strengths. |
Guide 2: Addressing Column and System Issues
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or the HPLC system.
Problem: Persistent peak tailing after mobile phase adjustments.
Possible Causes: Column degradation, sample overload, or extra-column band broadening.
Solutions:
-
Column Selection and Care:
-
Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions.[1]
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent.[11] It is sometimes beneficial to reverse the column for this purpose, but always check the manufacturer's instructions first.[1]
-
Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.[12]
-
-
Sample Concentration and Solvent:
-
Minimize Extra-Column Volume:
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector.
-
Consult the column manufacturer's guidelines to determine if it can be reverse-flushed. If so, reverse the column direction.
-
Flush the column with a sequence of solvents, starting with your mobile phase without the buffer salts.
-
Gradually introduce a strong, miscible organic solvent (e.g., 100% acetonitrile or methanol).
-
Flush with at least 10-20 column volumes of the strong solvent.
-
Gradually re-introduce the mobile phase in the correct flow direction before reconnecting the detector.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
The diagram below illustrates the chemical interaction that is a common cause of peak tailing for basic compounds.
Caption: Analyte interaction with residual silanol groups.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. support.waters.com [support.waters.com]
- 10. waters.com [waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Mumeose K purity assessment and common impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and common impurities of the hypothetical compound Mumeose K.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
Impurities in this compound, like many pharmaceutical substances, can originate from various stages of its lifecycle. The most common sources include:
-
Starting Materials: Impurities present in the raw materials used for synthesis can be carried through to the final product.[1]
-
Manufacturing Process: This is a significant source, introducing several types of impurities:
-
Process-Related Impurities: Byproducts formed from side reactions or unreacted intermediates from incomplete reactions.[1][2]
-
Reagents and Catalysts: Residual chemicals used to facilitate or control the synthesis reactions.[1][2]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[1][2]
-
-
Degradation: this compound may degrade over time due to exposure to light, heat, moisture, or interaction with excipients in a formulation.[1][3]
-
Environmental Factors & Contamination: Contamination from the manufacturing environment, including microbial contamination, can introduce impurities.[1]
-
Packaging Materials: Interaction with packaging materials can lead to the leaching of impurities into the final product.[1]
Q2: What are the different types of impurities that can be found in this compound?
Impurities in this compound are generally categorized into three main types:
-
Organic Impurities: These are often structurally related to this compound and can include starting materials, by-products, intermediates, degradation products, and reagents.[2][4]
-
Inorganic Impurities: These are not carbon-based and typically derive from the manufacturing process. Examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids like charcoal.[2][3][4][5]
-
Residual Solvents: These are organic or inorganic liquids remaining from the manufacturing process.[4] They are classified based on their toxicity, with some being highly restricted due to their carcinogenic potential.[2][4]
Q3: Which analytical methods are most suitable for assessing the purity of this compound?
A combination of analytical techniques is often employed for a comprehensive purity assessment of this compound. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): Considered a gold standard for its precision and versatility in separating complex mixtures, making it ideal for identifying and quantifying impurities.[6]
-
Gas Chromatography (GC): Particularly effective for analyzing volatile components, such as residual solvents.[6]
-
Mass Spectrometry (MS): Known for its high sensitivity and specificity, MS is excellent for detecting and identifying trace impurities, often coupled with HPLC (LC-MS).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of impurities, providing detailed information about the molecular structure.[6][8][9]
-
Capillary Electrophoresis (CE): Offers high resolution and rapid analysis, especially for small molecules and ions that may be challenging to separate by HPLC or GC.[6]
Data Presentation: Purity Assessment & Impurity Profiles
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Analytical Technique | Primary Use Case for this compound | Advantages | Limitations |
| HPLC | Quantifying organic impurities and degradation products. | High precision, versatility, and resolution.[6] | Co-elution can lead to inaccurate quantification without proper peak purity assessment.[10] |
| GC | Detecting and quantifying residual solvents. | Excellent for volatile components.[6] | Not suitable for non-volatile or thermally unstable compounds. |
| LC-MS | Identifying unknown impurities and degradation products. | High sensitivity and specificity for molecular characterization.[6][7] | Can be complex to operate and interpret data. |
| NMR | Structural elucidation of unknown impurities and quantification. | Provides detailed molecular structure information with minimal sample preparation.[6][8] | Lower sensitivity compared to MS for trace analysis. |
| FT-IR Spectroscopy | Identifying functional groups and confirming the identity of this compound. | Rapid analysis and provides a molecular "fingerprint".[11] | Not ideal for quantifying impurities in a mixture. |
Table 2: Common Impurities in this compound and their Classification
| Impurity Type | Potential Examples related to this compound Synthesis | Source | Recommended Analytical Technique |
| Organic | Unreacted starting materials, synthetic by-products, degradation products. | Synthesis, storage.[2] | HPLC, LC-MS, NMR |
| Inorganic | Heavy metals from catalysts, inorganic salts from work-up. | Manufacturing process.[3][4] | ICP-MS, Atomic Absorption Spectroscopy |
| Residual Solvents | Methanol, Toluene, Dichloromethane. | Manufacturing process.[2][4] | GC |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound. This is a template and should be optimized for your specific needs.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm (or the λmax of this compound).
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Data Analysis: Integrate all peaks and calculate the area percentage of impurities relative to the main this compound peak.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Causes:
-
Contamination in the mobile phase or from the sample preparation process.
-
Degradation of this compound in the sample solvent.
-
Carryover from a previous injection.
-
Co-elution of impurities under the main peak.[10]
-
-
Solutions:
-
Prepare fresh mobile phase with high-purity, HPLC-grade solvents.[12]
-
Analyze a blank injection (solvent only) to identify system peaks.
-
Investigate sample preparation procedures for potential sources of contamination.[13]
-
Perform peak purity analysis using a photodiode array (PDA) detector to check for co-elution.[10]
-
Issue 2: Baseline Noise or Drift in HPLC
-
Possible Causes:
-
Solutions:
Issue 3: Difficulty in Identifying an Unknown Impurity
-
Challenge: An unknown peak is consistently observed in the chromatogram.
-
Strategy:
-
LC-MS/MS: Couple the HPLC to a mass spectrometer to obtain the molecular weight and fragmentation pattern of the unknown impurity.[7]
-
Impurity Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity.[7]
-
NMR Spectroscopy: Analyze the isolated impurity by NMR to elucidate its chemical structure.[8][15]
-
Visualizations
Caption: Sources of impurities in the this compound lifecycle.
Caption: Workflow for this compound purity assessment and impurity identification.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. veeprho.com [veeprho.com]
- 4. moravek.com [moravek.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Impurity Isolation and Identification | AMRI [amri.staging.ribbitt.com]
- 8. veeprho.com [veeprho.com]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 11. ijrar.org [ijrar.org]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. ijnrd.org [ijnrd.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Mumeose K Biological Assays: Technical Support Center
Welcome to the technical support center for Mumeose K biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended controls for this compound in vitro and cell-based assays?
A1: Appropriate controls are critical for valid results. For in vitro kinase assays, we recommend including a "no enzyme" control to determine background signal and a "no substrate" control. For cell-based assays, an untreated cell control and a vehicle control (e.g., DMSO) are essential. Isotype controls or secondary antibody-only controls can help differentiate specific staining from non-specific background in immunofluorescence experiments.[1]
Q2: How can I minimize background fluorescence in my this compound assay?
A2: High background can be caused by several factors, including non-specific antibody binding, autofluorescence from cells or media components, and using an excessive concentration of fluorescent reagents.[1][2][3] To mitigate this, consider the following:
-
Use blocking buffers to minimize non-specific binding.[1]
-
Wash samples 2-3 times with a buffered saline solution after labeling to remove unbound fluorophores.[4]
-
Optimize the concentration of your fluorescent dye or antibody through titration.[1][4]
-
If autofluorescence is an issue, try using fluorophores with longer wavelengths (red-shifted) or specialized quenching buffers.[2][5]
-
For cell-based assays, consider using phenol red-free media, as phenol red can be a source of fluorescence.[3]
Q3: What is the optimal ATP concentration for the this compound kinase assay?
A3: The optimal ATP concentration is crucial, especially when screening for ATP-competitive inhibitors.[6] While cellular ATP concentrations are in the millimolar range, biochemical assays often use an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase.[7] Using an ATP concentration equal to the Km value allows for the IC50 of an inhibitor to be a more direct measure of its affinity for the kinase.[6][7] We recommend determining the ATP Km for this compound under your specific assay conditions. For general screening, an ATP concentration of 10 µM is often a good starting point.[8]
Q4: How can I prevent the "edge effect" in my 96-well plate assays?
A4: The "edge effect" is a common issue in microplate-based assays, where wells on the perimeter of the plate show different results from the inner wells, often due to increased evaporation.[9][10][11] To minimize this:
-
Use low-evaporation lids or sealing tapes. For biochemical assays, a clear or foil sealing tape is effective, while breathable sterile tape is suitable for cell-based assays.[9][11]
-
Fill the outer wells with sterile water or PBS to create a humidity buffer.[10]
-
Ensure your incubator has at least 95% humidity and limit the number of times you open the door.[10]
-
Allow seeded cell plates to rest at room temperature for about an hour before placing them in the incubator to ensure even cell distribution.[12]
Troubleshooting Guides
Problem: High Background Signal in In Vitro Fluorescence-Based Kinase Assay
High background can obscure your signal and reduce the assay window. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Compound Interference | Test compounds may be inherently fluorescent. Screen compounds for fluorescence in the absence of assay reagents.[13] |
| Excess Fluorophore Concentration | Titrate the fluorescently labeled substrate or antibody to find the optimal concentration that maximizes signal-to-background ratio.[4] |
| Non-Specific Binding | Include a blocking agent like BSA in your assay buffer. Also, ensure that washing steps are sufficient to remove unbound reagents.[1][2] |
| Contaminated Reagents | Impurities in buffers, ATP, or substrates can contribute to background signal. Use high-purity reagents.[13] |
Problem: Low Signal or No this compound Activity Detected
A weak or absent signal can be due to a variety of factors related to reagents or the experimental setup.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | This compound protein may have aggregated or degraded. Ensure proper storage and handling of the enzyme stock.[13] |
| Suboptimal Reagent Concentrations | Optimize concentrations of this compound, substrate, and ATP. Ensure the final substrate concentration is sufficient and not limiting the reaction.[8][14] |
| Incorrect Buffer Conditions | Kinase activity is sensitive to pH, salt, and detergent concentrations. Verify that the reaction buffer is correctly prepared and optimized for this compound. |
| Short Reaction Time | The kinase reaction may not have proceeded long enough to generate a detectable signal. Perform a time-course experiment to determine the optimal reaction time.[8] |
Problem: High Variability Between Replicate Wells in Cell-Based Assays
Inconsistent results across replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended to a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for a period to allow for even settling.[12] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface to avoid splashing and inaccurate dispensing.[15] |
| Edge Effects | Implement strategies to mitigate evaporation from outer wells, such as using sealing films or filling perimeter wells with sterile liquid.[9][10][11] |
| Cell Health Issues | Only use healthy, viable cells within a consistent passage number range. Avoid letting cells become over-confluent before seeding.[15][16] |
Experimental Protocols
Protocol: In Vitro this compound Fluorescence Polarization (FP) Assay
This protocol is for a competitive FP-based assay to measure this compound activity.
-
Prepare Reagents:
-
This compound Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
This compound enzyme stock (e.g., 100 nM).
-
Fluorescently labeled peptide substrate (e.g., 100 nM).
-
ATP stock (e.g., 1 mM).
-
Test compounds diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of test compound or vehicle (DMSO) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of this compound enzyme and fluorescent substrate mix (final concentration e.g., 5 nM enzyme, 10 nM substrate).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration e.g., 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., 50 mM).
-
Read the plate on a microplate reader equipped for fluorescence polarization.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) values.
-
Plot the mP values against the concentration of the test compound to determine IC50 values.
-
Visualizations
Caption: Hypothetical this compound signaling pathway.
Caption: Workflow for troubleshooting high background signals.
Caption: Common causes of false positives in kinase assays.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biotium.com [biotium.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. promega.com.br [promega.com.br]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 11. The edge effect in microplate assays [wakoautomation.com]
- 12. agilent.com [agilent.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Mumeose K quality control and standardization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and standardization of Mumeose K.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its correct molecular formula?
A1: this compound is a natural product classified as a phenolic compound, specifically an acylated sucrose. It is primarily extracted from the flower buds of Prunus mume[1]. The correct molecular formula for this compound is C25H32O15 , with a corresponding molecular weight of approximately 572.51 g/mol [2][3][4][5].
Q2: What are the known biological activities of this compound?
A2: this compound has been identified as an inhibitor of aldose reductase, suggesting potential anti-diabetic activity[2][3]. It is also recognized for its antioxidant and anti-inflammatory properties[1].
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C in a sealed container, protected from moisture and light[2]. Stock solutions can be stored at -20°C for several months; however, it is recommended to prepare and use solutions on the same day to ensure optimal activity[1].
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in polar solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. To enhance solubility, it is recommended to warm the solution gently to 37°C and use an ultrasonic bath[1].
Quality Control & Standardization
Ensuring the quality and consistency of this compound is critical for reproducible experimental results. The following sections provide detailed protocols for identity, purity, and activity assessment.
Identity and Structure Confirmation
The primary methods for confirming the identity and structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: NMR Spectroscopy for Structural Confirmation
This protocol outlines the general steps for acquiring and interpreting NMR spectra to confirm the structure of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Use standard acquisition parameters for each experiment.
-
-
Data Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Compare the obtained chemical shifts and coupling constants with established data for this compound or similar acylated sucroses. Key structural features to verify include the sucrose backbone, acyl groups, and phenolic moieties.
-
Quantitative Data Summary: Expected NMR Shifts
| Moiety | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
| Anomeric Protons (Sucrose) | 4.5 - 5.5 | 90 - 105 |
| Sugar Ring Protons | 3.0 - 4.5 | 60 - 85 |
| Acyl Group Protons | 1.8 - 2.5 (Methyls), 5.0 - 7.0 (Vinyls) | 165 - 175 (Carbonyls), 20 - 30 (Methyls) |
| Phenolic Moiety Protons | 6.0 - 8.0 (Aromatic) | 110 - 160 (Aromatic) |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Experimental Protocol: HPLC for Purity Determination
This protocol provides a general method for determining the purity of a this compound sample.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare the this compound sample to be tested at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength suitable for the phenolic chromophore (e.g., 280 nm or 320 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Quantitative Data Summary: HPLC Purity Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥ 95% |
| Individual Impurities | ≤ 1.0% |
| Total Impurities | ≤ 5.0% |
Biological Activity Standardization
The inhibitory effect of this compound on aldose reductase is a key measure of its biological activity.
Experimental Protocol: Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in NADPH absorbance to determine aldose reductase activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer (pH 6.2).
-
Cofactor Solution: NADPH in assay buffer.
-
Substrate Solution: DL-glyceraldehyde in assay buffer.
-
Enzyme Solution: Aldose reductase (from bovine lens or recombinant) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), then dilute further in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
NADPH solution
-
This compound solution (or vehicle for control)
-
Enzyme solution
-
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Quantitative Data Summary: Aldose Reductase Inhibition
| Parameter | Reported Value |
| IC50 | ~27 µM[2][3] |
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Incorrect injection volume or no sample injected.- Detector is off or not set to the correct wavelength.- Mobile phase flow is obstructed. | - Verify autosampler/syringe function and sample volume.- Check detector settings and lamp status.- Purge the pump and check for leaks or blockages. |
| Peak Tailing or Fronting | - Column is overloaded.- Mismatched solvent between sample and mobile phase.- Column degradation or contamination. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Wash the column with a strong solvent or replace it. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Increase the column equilibration time before injection. |
| Ghost Peaks | - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection. | - Use high-purity solvents and filter samples.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step between injections. |
Aldose Reductase Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | - Inactive enzyme.- Incorrect buffer pH.- Degraded NADPH. | - Use a fresh aliquot of enzyme and keep it on ice.- Verify the pH of the assay buffer.- Prepare fresh NADPH solution before each experiment. |
| High Background Signal | - Non-enzymatic reduction of the substrate.- Contaminated reagents. | - Run a control reaction without the enzyme to measure background.- Use high-purity reagents and water. |
| Inconsistent Results | - Pipetting errors.- Temperature fluctuations.- this compound precipitation in the assay well. | - Calibrate pipettes and ensure accurate dispensing.- Use a temperature-controlled plate reader or water bath.- Check the final concentration of the organic solvent from the this compound stock and ensure it does not cause precipitation. |
Visualizations
Caption: this compound Quality Control Workflow.
Caption: this compound's role in inhibiting the aldose reductase pathway.
References
Preventing Mumeose K sample contamination
Welcome to the technical support center for Mumeose K. This resource is designed to help you prevent, identify, and troubleshoot potential sample contamination issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to contamination?
A: this compound is a novel recombinant kinase crucial for investigating the cellular signaling pathways involved in oncogenesis. Due to its enzymatic nature and its application in highly sensitive downstream assays such as quantitative proteomics and next-generation sequencing, even minute levels of microbial or chemical contaminants can significantly alter its activity and lead to spurious results.
Q2: What are the most common sources of this compound sample contamination?
A: The primary sources of contamination include airborne microbes (bacteria, fungi), cross-contamination from other biological samples or reagents in the lab, and contaminants introduced from lab equipment, consumables (e.g., pipette tips, tubes), and improper handling techniques.
Q3: How can I visually identify this compound contamination?
A: While this compound solutions should be clear and colorless, microbial contamination may sometimes be indicated by slight turbidity, a change in color, or the presence of a film on the surface of the liquid. However, many types of contamination, especially low-level microbial or chemical contamination, are not visible to the naked eye and can only be detected through analytical methods or by observing unexpected experimental outcomes.
Q4: What are the acceptable purity levels for this compound in typical applications?
A: For optimal performance, this compound should be free of any detectable microbial contamination. The acceptable levels of common laboratory contaminants are summarized in the table below.
| Contaminant | Recommended Maximum Level |
| Endotoxins | < 0.1 EU/µg |
| DNase/RNase | Not Detectable |
| Protease | Not Detectable |
| Mycoplasma | Not Detectable |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common indicator of intermittent contamination.
-
Possible Cause 1: Improper Aseptic Technique. Inconsistent aseptic technique can introduce contaminants in some samples but not others.
-
Solution: Reinforce strict aseptic technique for all handling steps. This includes working in a laminar flow hood, wearing appropriate personal protective equipment (gloves, lab coat), and regularly decontaminating work surfaces with 70% ethanol.
-
Possible Cause 2: Contaminated Consumables. Using non-sterile or improperly stored consumables like pipette tips and microcentrifuge tubes can be a source of contamination.
-
Solution: Always use certified nuclease-free and sterile consumables from a reputable supplier. Ensure that packages are properly sealed before use.
Issue 2: Complete loss of this compound activity.
A complete loss of activity often points to a significant contamination event.
-
Possible Cause 1: Protease Contamination. The presence of proteases will degrade this compound, leading to a loss of function.
-
Solution: Use protease inhibitor cocktails in your experimental buffers. Ensure that all reagents and water are certified protease-free.
-
Possible Cause 2: Extreme pH Shift. Contaminants can alter the pH of your sample, leading to the denaturation of this compound.
-
Solution: Verify the pH of all buffers and reagents before use. If a pH shift is suspected, measure the pH of the this compound sample (if sample volume allows) or a mock sample prepared with the same components.
Experimental Protocols
Protocol 1: Aseptic Handling of this compound
This protocol outlines the best practices for handling this compound to minimize the risk of contamination.
-
Preparation: Before handling this compound, decontaminate the work surface (preferably a laminar flow hood) with 70% ethanol.
-
Thawing: Thaw the this compound vial on ice. Avoid repeated freeze-thaw cycles, as this can degrade the enzyme. Aliquot the stock solution into smaller, single-use volumes upon first use.
-
Handling: Use only sterile, filter-barrier pipette tips to handle this compound. Change tips between handling different reagents.
-
Storage: Store this compound at -80°C in its original, sealed container. Once thawed and aliquoted, store the aliquots at -80°C.
Visualizing Workflows and Pathways
To aid in understanding the critical points of potential contamination and the role of this compound, the following diagrams are provided.
Caption: Experimental workflow highlighting key steps and potential contamination points.
Caption: Simplified this compound signaling pathway and the inhibitory effect of contaminants.
Validation & Comparative
Mumeose K: A Comparative Guide to Aldose Reductase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Mumeose K with other prominent aldose reductase inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting the polyol pathway. This document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment of this compound's performance against established and natural alternative compounds.
Comparative Efficacy of Aldose Reductase Inhibitors
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity on glucose, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Aldose reductase inhibitors (ARIs) are a class of drugs that target this enzyme to prevent or mitigate these complications.
This compound, a phenolic compound isolated from the flower buds of Prunus mume, has been identified as an inhibitor of aldose reductase. This guide compares its in vitro efficacy, as measured by the half-maximal inhibitory concentration (IC50), with that of several synthetic and natural ARIs.
Data Summary
The following tables summarize the IC50 values of this compound and other selected aldose reductase inhibitors. Lower IC50 values indicate greater potency.
Table 1: Comparison of this compound with Synthetic Aldose Reductase Inhibitors
| Inhibitor | Type | IC50 Value (Rat Lens Aldose Reductase) | IC50 Value (Human Aldose Reductase) |
| This compound | Natural (Phenolic Compound) | 27 µM | Not Reported |
| Epalrestat | Synthetic (Carboxylic Acid Derivative) | 10 nM[1] | 25 nM (placenta)[1] |
| Sorbinil | Synthetic (Spirohydantoin) | 3.1 µM[2] | Not Reported |
| Zopolrestat | Synthetic (Benzothiazole Derivative) | 3.1 nM[3] | 1.9 nM (placenta)[4] |
Table 2: Comparison of this compound with Other Natural Aldose Reductase Inhibitors
| Inhibitor | Type | IC50 Value (Rat Lens Aldose Reductase) | IC50 Value (Human Lens Aldose Reductase) |
| This compound | Phenolic Compound | 27 µM | Not Reported |
| Quercetin | Flavonoid | 2.11 µM[5] | 5 µM[6][7] |
| Kaempferol | Flavonoid | Potent inhibitor (specific IC50 not consistently reported) | Potent inhibitor (specific IC50 not consistently reported) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, focusing on the in vitro determination of aldose reductase inhibitory activity.
Purification of Aldose Reductase from Rat Lens
A reliable source of the aldose reductase enzyme is crucial for in vitro inhibition studies. The following protocol outlines a common method for its purification from rat lenses.
Materials:
-
Wistar rat lenses
-
0.1 M Phosphate buffer saline (PBS), pH 7.4
-
Centrifuge (capable of 10,000 x g)
-
Homogenizer
Procedure:
-
Excise lenses from the eyes of Wistar rats immediately after sacrifice.
-
Wash the lenses with saline solution to remove any contaminants.
-
Pool the transparent, disease-free lenses and record their fresh weight.
-
Prepare a 10% (w/v) homogenate of the lenses in 0.1 M PBS (pH 7.4) using a homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude lens aldose reductase enzyme. This supernatant can be used directly for the inhibition assay.
Aldose Reductase Activity Assay (Spectrophotometric Method)
This assay determines the activity of aldose reductase by measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate.
Materials:
-
Purified rat lens aldose reductase (from protocol 2.1)
-
0.067 M Phosphate buffer, pH 6.2
-
NADPH solution (final concentration 0.1 mM)
-
DL-glyceraldehyde solution (substrate, final concentration 10 mM)
-
Test inhibitor solutions (e.g., this compound, dissolved in an appropriate solvent)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
0.7 mL of 0.067 M phosphate buffer (pH 6.2)
-
0.1 mL of NADPH solution
-
0.1 mL of the purified aldose reductase enzyme solution
-
0.1 mL of the test inhibitor solution at various concentrations (or solvent for the control).
-
-
Incubate the mixture at room temperature for a specified period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) using the spectrophotometer. The rate of decrease in absorbance is proportional to the aldose reductase activity.
Determination of IC50 Value
The IC50 value is determined by performing the aldose reductase activity assay with a range of inhibitor concentrations.
Procedure:
-
Perform the aldose reductase activity assay (protocol 2.2) with a series of increasing concentrations of the test inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, which can be determined from the dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows relevant to the comparison of aldose reductase inhibitors.
Caption: The Polyol Pathway and its role in diabetic complications.
Caption: Experimental workflow for determining the IC50 of an aldose reductase inhibitor.
Caption: General mechanism of aldose reductase inhibition.
References
- 1. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Mumeose K and Epalrestat: Mechanisms of Aldose Reductase Inhibition
For Immediate Release
In the landscape of diabetic complication management, the inhibition of aldose reductase presents a key therapeutic strategy. This guide provides a detailed comparison of Mumeose K, a naturally derived phenolic compound, and epalrestat, an established synthetic drug, focusing on their mechanisms of action as aldose reductase inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.
Executive Summary
Epalrestat is a well-characterized, noncompetitive, and reversible inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, epalrestat effectively reduces the accumulation of sorbitol, a key contributor to the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This compound, a phenylpropanoid sucrose ester isolated from the flower buds of Prunus mume, has emerged as a potential natural alternative. Research indicates that extracts containing this compound and its related acylated sucroses exhibit inhibitory activity against aldose reductase. However, a direct, quantitative comparison is challenged by the limited availability of specific inhibitory data for this compound itself. This guide synthesizes the current understanding of both compounds, presenting their mechanisms, available quantitative data, and the experimental methodologies employed in their evaluation.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and epalrestat target the same key enzyme, aldose reductase, but their specific interactions and the extent of their characterization differ significantly.
Epalrestat: As a carboxylic acid derivative, epalrestat acts as a noncompetitive and reversible inhibitor of aldose reductase[1]. This means it binds to a site on the enzyme distinct from the substrate-binding site, and its inhibitory effect can be reversed. By inhibiting aldose reductase, epalrestat prevents the conversion of glucose to sorbitol, thereby mitigating the downstream osmotic stress and cellular damage associated with sorbitol accumulation in tissues of individuals with hyperglycemia[1][2][3].
This compound: this compound is a member of a class of acylated sucroses found in the methanolic extract of Prunus mume flower buds[4][5]. This extract has demonstrated a clear inhibitory effect on aldose reductase[4][5]. Studies on related "mumeoses" (acylated sucroses) isolated from the same source have shown moderate inhibitory activity against this enzyme[4]. The precise nature of this inhibition (e.g., competitive, noncompetitive, reversible) for this compound has not yet been fully elucidated in the available literature.
Quantitative Analysis of Aldose Reductase Inhibition
The following table summarizes the available quantitative data on the inhibitory potency of this compound-containing extracts, related compounds, and epalrestat against aldose reductase. It is important to note the absence of a specific IC50 value for this compound, which necessitates a broader comparison based on the activity of the extract and related molecules.
| Compound/Extract | Target Enzyme | IC50 Value | Source Organism for Enzyme | Reference |
| This compound-containing MeOH Extract | Aldose Reductase | 3.0 µg/mL | Not Specified | [4] |
| Acylated Sucroses (Mumeoses F, G, H, J) | Aldose Reductase | 23–51 µM | Not Specified | [4] |
| Mumeic Acid-A | Aldose Reductase | 0.4 µM | Not Specified | [5] |
| Epalrestat | Aldose Reductase | 0.01 µM | Rat Lens | [6] |
| Epalrestat | Aldose Reductase | 0.26 µM | Human Placenta | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocol for assessing aldose reductase inhibition as inferred from the available literature.
Aldose Reductase Inhibition Assay (General Protocol):
A common method for determining aldose reductase inhibitory activity involves a spectrophotometric assay. The general steps are as follows:
-
Enzyme Preparation: Aldose reductase is typically purified from sources such as rat lens or human placenta.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer solution (e.g., phosphate buffer), NADPH (the co-enzyme), the substrate (e.g., DL-glyceraldehyde or glucose), and the test compound (this compound extract or epalrestat) at varying concentrations.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The activity of aldose reductase is determined by measuring the decrease in absorbance at a specific wavelength (e.g., 340 nm) resulting from the oxidation of NADPH to NADP+.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of Aldose Reductase Inhibition
Caption: Mechanism of aldose reductase inhibition by this compound and epalrestat.
General Experimental Workflow for IC50 Determination
References
- 1. Epalrestat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 3. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Flowers. XXXVIII. Structures of Acylated Sucroses and Inhibitory Effects of Constituents on Aldose Reducatase from the Flower Buds of Prunus mume [jstage.jst.go.jp]
- 5. Medicinal flowers. XXXVIII. structures of acylated sucroses and inhibitory effects of constituents on aldose reducatase from the flower buds of Prunus mume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epalrestat - Cayman Chemical [bioscience.co.uk]
In Vivo Validation of Mumeose K's Anti-Diabetic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vivo validation of a novel anti-diabetic compound, Mumeose K. It outlines a comparative study against established anti-diabetic agents, metformin and acarbose, and provides the necessary experimental protocols and data presentation structures.
Comparative Efficacy of this compound
To objectively assess the anti-diabetic potential of this compound, its performance should be benchmarked against standard-of-care medications. The following tables summarize the expected quantitative outcomes from in vivo studies based on available literature for metformin and acarbose. This compound's data should be populated in a similar format for direct comparison.
Table 1: Effect on Fasting Blood Glucose in Streptozotocin (STZ)-Induced Diabetic Mice
| Treatment Group | Dose | Duration of Treatment | Mean Fasting Blood Glucose (mg/dL) ± SEM | Percentage Reduction in Blood Glucose |
| Diabetic Control | - | 4 weeks | Insert Value | - |
| This compound | Specify Dose | 4 weeks | Insert Value | Calculate Value |
| Metformin | 50 mg/kg | 2 weeks | Significantly lower than diabetic control[1] | Data not specified |
| Acarbose | 40 mg/100g chow | 10 days | Tendency to decrease plasma glucose[2] | Data not specified |
Table 2: Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Mice
| Treatment Group | Dose | Blood Glucose at 120 min (mg/dL) ± SEM | Area Under the Curve (AUC) for Glucose |
| Diabetic Control | - | Insert Value | Insert Value |
| This compound | Specify Dose | Insert Value | Insert Value |
| Metformin | 250 mg/kg | Significantly lower than control[3] | Data not specified |
| Acarbose | Specify Dose | Significantly decreased compared to diabetic model[4] | Data not specified |
Table 3: Effect on Serum Insulin Levels in STZ-Induced Diabetic Mice
| Treatment Group | Dose | Duration of Treatment | Mean Serum Insulin (ng/mL) ± SEM |
| Diabetic Control | - | 4 weeks | Insert Value |
| This compound | Specify Dose | 4 weeks | Insert Value |
| Metformin | Specify Dose | 34 days | Significantly increased compared to STZ group[5][6] |
| Acarbose | 40 mg/100g chow | 10 days | Significantly reduced in vehicle-treated mice[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for inducing diabetes in animal models and assessing anti-diabetic activity.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is widely used to induce a state of hyperglycemia resembling Type 1 diabetes.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Induction: Administer multiple low doses of STZ (e.g., 40 mg/kg body weight) intraperitoneally for five consecutive days.[7] STZ should be freshly dissolved in a citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels from the tail vein. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.[6]
-
Grouping:
-
Treatment: Administer the respective treatments orally by gavage daily for the specified duration (e.g., 4 weeks).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.[8]
-
Baseline Glucose: Measure the fasting blood glucose level (t=0).
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[3]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizing the Path Forward: Diagrams
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Proposed anti-diabetic signaling pathways of this compound.
Caption: Logical flow of the in vivo validation study for this compound.
References
- 1. Metformin Had Potential to Increase Endocan Levels in STZ-Induced Diabetic Mice - ProQuest [proquest.com]
- 2. Acarbose partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin ameliorates insulitis in STZ-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
Cross-Validation of Analytical Methods for Mumeose K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Mumeose K, a novel oligosaccharide. As direct comparative data for this compound is not yet publicly available, this document leverages established analytical techniques for structurally similar oligosaccharides to provide a robust framework for method selection and cross-validation. The information presented here is intended to guide researchers in developing and validating analytical procedures that are fit for their intended purpose, adhering to international regulatory standards.
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical step in drug development and quality control. It ensures that an analytical method is suitable for its intended use and provides reliable, accurate, and reproducible data. When multiple analytical techniques are available for a substance like this compound, a thorough comparison is essential to select the most appropriate method for a specific application, be it for routine quality control, stability studies, or pharmacokinetic analysis.
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R2), which outline the validation parameters that need to be assessed.[1][2][3][4][5] These parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. This guide will compare three common analytical techniques for oligosaccharide analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric/Enzymatic Assays—based on these validation parameters.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound will depend on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the three major analytical techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometric/Enzymatic Assays |
| Principle | Separation based on the differential partitioning of the analyte between a mobile and a stationary phase.[6][7][8][9][10] | Separation of volatile derivatives of the analyte based on their boiling points and mass-to-charge ratio.[11][12][13][14][15] | Measurement of light absorbance by a colored product resulting from a chemical or enzymatic reaction.[16][17][18][19][20] |
| Specificity | High, especially when coupled with specific detectors like mass spectrometry (LC-MS). Can resolve isomers.[21][22] | Very high, provides structural information and can identify and quantify components in complex mixtures.[11][12] | Moderate to high, depending on the specificity of the reagents or enzymes used. Can be prone to interference from other reducing sugars.[16][20] |
| Sensitivity | Good to excellent, depending on the detector (e.g., RI, ELSD, MS).[6][8] | Excellent, with very low limits of detection and quantification.[12] | Moderate, generally less sensitive than chromatographic methods.[16] |
| Precision | High, with relative standard deviations (RSD) typically below 2%.[2] | High, with RSDs also typically below 2%. | Good, but can be operator-dependent. |
| Linearity | Excellent over a wide concentration range.[1][10] | Good, but may require a wider range of calibration standards. | Good over a defined concentration range.[17] |
| Sample Throughput | Moderate to high, amenable to automation. | Moderate, sample derivatization can be time-consuming.[9][14][15] | High, suitable for screening large numbers of samples. |
| Advantages | - Versatile and widely applicable.[7] - Non-destructive. - Can be used for preparative scale. | - High resolving power and sensitivity.[12] - Provides structural information.[11] | - Simple and inexpensive instrumentation. - Rapid analysis.[20] |
| Disadvantages | - May require derivatization for detection of non-UV absorbing compounds.[6] - Resolution of complex mixtures can be challenging. | - Requires sample derivatization to make sugars volatile, which can be complex and introduce variability.[13][14][15] - Destructive technique. | - Lower specificity and sensitivity compared to chromatographic methods.[16] - Susceptible to interference from other compounds in the sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of oligosaccharides, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound using HPLC with a Refractive Index (RI) detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and RI detector.
-
Amino-propyll-silica column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).[10] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 35 °C
-
Injection volume: 20 µL
-
RI detector temperature: 35 °C
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To quantify this compound using GC-MS after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
Trimethylsilylating reagent (e.g., BSTFA with 1% TMCS)
-
Pyridine (anhydrous)
-
This compound reference standard
-
Internal standard (e.g., sorbitol)
Procedure:
-
Derivatization:
-
Accurately weigh the this compound reference standard and samples into separate reaction vials.
-
Add a known amount of the internal standard to each vial.
-
Evaporate to dryness under a stream of nitrogen.
-
Add anhydrous pyridine and the trimethylsilylating reagent.[11][13][14]
-
Heat the vials at 70 °C for 30 minutes to complete the derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the sample using this calibration curve.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using the DOT language to visualize a general analytical method validation workflow and a hypothetical signaling pathway involving an oligosaccharide like this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. jasco-global.com [jasco-global.com]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. lcms.cz [lcms.cz]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 14. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajrsp.com [ajrsp.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A New Method for the Determination of Sucrose Concentration in a Pure and Impure System: Spectrophotometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. youtube.com [youtube.com]
- 21. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Mumeose K from Diverse Geographical Origins: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract: Mumeose K, a phenylpropanoid sucrose ester exclusively found in the flower buds of Prunus mume Sieb. et Zucc., has garnered significant interest for its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects. Prunus mume, commonly known as the Japanese apricot or Chinese plum, is cultivated extensively across East Asia, primarily in China, Japan, and Korea.[1][2] Anecdotal and preliminary evidence suggests that phytochemical composition can vary with geographical source due to factors like climate, soil composition, and cultivation practices. However, to date, a direct comparative study on this compound from different geographical locations is lacking in published literature. This guide provides a comprehensive framework for conducting such a study, from sample collection to data analysis, and outlines the expected data presentation and visualization of relevant biological pathways.
Introduction to this compound
This compound is a phenolic compound isolated from the flower buds of Prunus mume. Its chemical formula is C₂₅H₃₂O₁₅. The compound is noted for its biological activities, which are primarily linked to its antioxidant and anti-inflammatory properties, as well as its function as an aldose reductase inhibitor. Aldose reductase is a key enzyme in the polyol pathway; its inhibition is a therapeutic target for preventing diabetic complications. The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Given these properties, standardized and potent sources of this compound are of high interest for pharmaceutical and nutraceutical development.
Proposed Comparative Study: Data Presentation
A comparative study would require quantifying the yield and activity of this compound from Prunus mume flower buds sourced from different geographical locations. The following tables represent a template for how such comparative data should be structured.
Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They serve as a guide for how to present experimental findings from a future study.
Table 1: Comparative Yield of this compound from Different Geographical Sources
| Geographical Source | Cultivar | Dry Weight of Flower Buds (g) | This compound Yield (mg) | This compound Concentration (% w/w) |
| China (Nanjing) | 'Nanko' | 100 | 1.5 | 0.0015% |
| Japan (Wakayama) | 'Nanko' | 100 | 1.2 | 0.0012% |
| Korea (Suncheon) | 'Nanko' | 100 | 1.4 | 0.0014% |
Table 2: Comparative Biological Activity of this compound Isolates
| Geographical Source | This compound Isolate | Aldose Reductase Inhibition (IC₅₀, µM) | TNF-α Suppression in LPS-stimulated Macrophages (IC₅₀, µM) |
| China (Nanjing) | This compound-CN | 25.5 ± 2.1 | 30.2 ± 2.5 |
| Japan (Wakayama) | This compound-JP | 27.0 ± 2.3 | 33.1 ± 2.8 |
| Korea (Suncheon) | This compound-KR | 26.1 ± 1.9 | 31.5 ± 2.6 |
Detailed Experimental Protocols
To generate the data for the comparative tables, a rigorous and standardized methodology is essential. The following protocols outline the key experimental procedures.
3.1. Plant Material Collection and Preparation
-
Sourcing: Collect fresh flower buds of Prunus mume (e.g., 'Nanko' cultivar to minimize genetic variation) from three distinct geographical locations: Nanjing (China), Wakayama (Japan), and Suncheon (Korea).
-
Preparation: Immediately freeze-dry the collected flower buds to prevent enzymatic degradation of phytochemicals. Once dried, grind the buds into a fine powder using a cryogenic grinder. Store the powder at -80°C in airtight, desiccated containers.
3.2. Extraction and Isolation of this compound
-
Solvent Extraction: Macerate 100g of the dried flower bud powder in 1L of 80% ethanol at room temperature for 48 hours with constant agitation. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification by HPLC: Utilize High-Performance Liquid Chromatography (HPLC) for the purification of this compound from the crude extract.
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Detection: Monitor the eluent at a wavelength determined by UV-Vis spectral analysis of a this compound standard (if available) or based on literature values.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on retention time. Confirm the identity and purity of the isolated compound using LC-MS and NMR spectroscopy.
-
3.3. Quantification of this compound
-
Method: Develop and validate a quantitative HPLC method.[3][4]
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Inject known volumes of the crude extracts from each geographical source onto the HPLC system.
-
Calculation: Determine the concentration of this compound in the extracts by comparing the peak area to the standard curve. Calculate the final concentration as a percentage of the initial dry weight of the flower buds.
3.4. Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Prepare a rat lens aldose reductase (RLAR) solution from the lenses of Sprague-Dawley rats. Homogenize the lenses in a phosphate buffer (pH 6.2) and centrifuge to obtain the supernatant containing the enzyme.[5][6]
-
Assay Procedure: The assay mixture in a 1 mL cuvette should contain phosphate buffer, NADPH, the enzyme solution, and the this compound isolate at various concentrations. Initiate the reaction by adding the substrate, DL-glyceraldehyde.[5]
-
Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
3.5. Anti-inflammatory Activity Assay (TNF-α Suppression)
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Stimulation: Seed the cells in 96-well plates and pre-treat them with varying concentrations of the this compound isolates for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Measurement: After 24 hours of incubation, collect the cell supernatant. Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculation: Determine the percentage of TNF-α suppression for each this compound concentration and calculate the IC₅₀ value.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the known signaling pathways associated with this compound's anti-inflammatory activity.
Caption: Proposed experimental workflow for comparative analysis.
Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Conclusion
While direct comparative data on this compound from different geographical sources is not yet available, this guide provides a robust framework for conducting such a study. By following the detailed protocols for extraction, quantification, and bioactivity assessment, researchers can generate valuable, comparable data. This information will be crucial for identifying optimal sources of Prunus mume for the consistent and high-yield production of this compound, thereby supporting its development as a potential therapeutic agent for diabetes-related complications and inflammatory diseases. The provided workflows and pathway diagrams serve as clear visual aids for the experimental process and the compound's mechanism of action.
References
- 1. Frontiers | Comprehensive Review of Phytochemical Constituents, Pharmacological Properties, and Clinical Applications of Prunus mume [frontiersin.org]
- 2. Prunus mume 2023 — Brie Grows [briegrows.com]
- 3. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
The Elusive Structure-Activity Relationship of Mumeose K and its Analogs: A Guide Based on Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mumeose K, a phenolic compound with recognized antioxidant and anti-inflammatory properties, presents a promising scaffold for therapeutic development. However, a detailed structure-activity relationship (SAR) for this compound and its analogs remains largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of this compound, details common experimental protocols for evaluating the antioxidant and anti-inflammatory potential of phenolic compounds, and illustrates the key signaling pathways likely modulated by such molecules. While quantitative comparative data for this compound analogs is currently unavailable, this guide serves as a foundational resource for researchers aiming to synthesize and evaluate novel this compound derivatives.
Introduction to this compound
This compound is a naturally occurring phenolic compound, identified with the chemical formula C₃₁H₃₈O₁₈.[1] Its structure, rich in hydroxyl groups, underpins its potent antioxidant and anti-inflammatory activities. Existing research indicates that this compound can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[1] These properties suggest its potential as a lead compound for the development of drugs targeting oxidative stress and inflammation-related diseases.
Despite this potential, the synthesis and biological evaluation of a series of this compound analogs have not been extensively reported. Consequently, a quantitative SAR that would elucidate the specific structural moieties responsible for its biological effects and guide the design of more potent and selective derivatives is not yet established.
Comparative Biological Activities: A Data Gap
A critical aspect of drug development is the systematic modification of a lead compound and the subsequent evaluation of its analogs to establish a clear SAR. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Unfortunately, a thorough search of scientific databases did not yield any studies presenting a comparative analysis of this compound and its synthetic or naturally occurring analogs. Therefore, a table summarizing the quantitative data (e.g., IC₅₀ values for antioxidant or anti-inflammatory activity) for a series of this compound analogs cannot be provided at this time. The following sections will, however, detail the standard experimental methodologies that would be employed to generate such valuable data.
Experimental Protocols for Activity Assessment
To facilitate future research into the SAR of this compound, this section outlines standard in vitro assays for determining antioxidant and anti-inflammatory activities, commonly used for phenolic compounds.
Antioxidant Activity Assays
The antioxidant capacity of this compound and its analogs can be quantified using several well-established spectrophotometric methods. These assays are based on the ability of the antioxidant to reduce or scavenge specific radical species.
Table 1: Common Antioxidant Activity Assays
| Assay | Principle |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow. |
| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, which is generated by the oxidation of ABTS with potassium persulfate. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. |
Detailed Methodologies:
-
DPPH Radical Scavenging Assay Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound or its analogs) in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
-
ABTS Radical Scavenging Assay Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the diluted ABTS radical solution.
-
After a set incubation time, measure the absorbance.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Anti-inflammatory Activity Assays
The anti-inflammatory effects of this compound and its analogs are typically assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.
Table 2: Common In Vitro Anti-inflammatory Assays
| Assay | Principle |
| Nitric Oxide (NO) Production Inhibition Assay | Measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). |
| Cytokine Production Inhibition Assay (ELISA) | Quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from immune cells (e.g., macrophages, peripheral blood mononuclear cells) upon stimulation with an inflammatory agent, using an Enzyme-Linked Immunosorbent Assay (ELISA). |
| Cyclooxygenase (COX) Inhibition Assay | Determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. |
Detailed Methodologies:
-
Nitric Oxide (NO) Production Inhibition Assay Protocol:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance and calculate the percentage of NO inhibition and the IC₅₀ value.
-
-
Cytokine Production Inhibition Assay (ELISA) Protocol:
-
Seed immune cells in a culture plate and pre-treat with the test compounds.
-
Stimulate the cells with an appropriate inflammatory stimulus.
-
After incubation, collect the cell culture supernatant.
-
Use a commercially available ELISA kit to quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition and the IC₅₀ value.
-
Potential Signaling Pathways
While direct experimental evidence for this compound is lacking, the anti-inflammatory effects of many phenolic compounds are known to be mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases can lead to the expression of inflammatory mediators.
Caption: Hypothesized modulation of the p38 MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound holds significant promise as a scaffold for the development of novel antioxidant and anti-inflammatory agents. However, the lack of publicly available data on its analogs and their corresponding structure-activity relationships represents a major gap in the field. Future research should focus on the systematic synthesis of this compound derivatives with modifications to the phenolic hydroxyl groups, the acyl chains, and the sucrose moiety. The biological evaluation of these analogs using the standardized protocols outlined in this guide will be crucial for elucidating the SAR and for designing more potent and specific therapeutic candidates. Furthermore, mechanistic studies to confirm the modulation of signaling pathways such as NF-κB and MAPK by this compound and its analogs will provide a deeper understanding of their mode of action and facilitate their translation into clinical applications.
References
Mumeose K: A Comparative Meta-analysis of an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the current research findings on Mumeose K, a phenolic compound isolated from the flower buds of Prunus mume. This compound has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. This document summarizes the available quantitative data, details relevant experimental protocols, and compares this compound with other known aldose reductase inhibitors.
Quantitative Data Summary
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against aldose reductase. The available data is presented below in comparison to other notable aldose reductase inhibitors.
| Compound | IC50 (μM) | Source Organism/Type | Reference |
| This compound | 27 | Prunus mume (flower buds) | (Nakamura et al., 2013, as cited in ChemicalBook)[1] |
| Mumeose C | - | Prunus mume (flower buds) | (Nakamura et al., 2013)[2] |
| Mumeose D | - | Prunus mume (flower buds) | (Nakamura et al., 2013)[2] |
| Mumeose R | - | Prunus mume (flower buds) | (Nakamura et al., 2013)[2] |
| Epalrestat | 0.012 | Synthetic | (Inoue et al., 1987, as cited in Taylor & Francis) |
| Sorbinil | 0.28 | Synthetic | (Kador et al., 1985, as cited in Taylor & Francis) |
| Tolrestat | 0.015 | Synthetic | (Sestanj et al., 1984, as cited in Taylor & Francis) |
| Fidarestat | 0.018 | Synthetic | (Mylari et al., 1991, as cited in Taylor & Francis) |
| Zopolrestat | 0.041 | Synthetic | (Mylari et al., 1991, as cited in Taylor & Francis) |
Note: Specific IC50 values for Mumeose C, D, and R were mentioned as showing substantial inhibition but the exact values were not found in the publicly available abstracts.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway in which this compound is active and a general workflow for screening aldose reductase inhibitors.
Caption: The Polyol Pathway, showing the role of Aldose Reductase and the inhibitory action of this compound.
Caption: A generalized workflow for the in-vitro screening of Aldose Reductase inhibitors.
Experimental Protocols
While the full text of the original study detailing the specific isolation and assay protocol for this compound by Nakamura et al. (2013) is not publicly available, a representative experimental protocol for aldose reductase inhibition assays, based on common methodologies, is provided below.
Isolation and Purification of this compound from Prunus mume
Note: This is a generalized procedure based on methods for isolating phenolic compounds from plant materials. The specific details for this compound may vary.
-
Extraction: Dried flower buds of Prunus mume are pulverized and extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
-
Fractionation: The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol to yield different fractions.
-
Chromatography: The active fraction (typically the ethyl acetate or n-butanol fraction for phenolic compounds) is subjected to a series of column chromatography steps. This may include silica gel, ODS (octadecylsilane), and Sephadex LH-20 columns.
-
HPLC Purification: Fractions showing inhibitory activity are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound, this compound.
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Aldose Reductase Inhibition Assay
This protocol is a standard method used for evaluating aldose reductase inhibitors.
-
Enzyme Preparation: Aldose reductase is typically prepared from the lenses of rats or cattle. The lenses are homogenized in a phosphate buffer (pH 6.2) and centrifuged. The resulting supernatant is used as the source of the enzyme.
-
Reaction Mixture: The assay is conducted in a quartz cuvette. The reaction mixture contains phosphate buffer (0.067 M, pH 6.2), NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), the enzyme preparation, and the test compound (this compound) at various concentrations. A control reaction is prepared without the inhibitor.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.
Concluding Remarks
This compound, a natural compound from Prunus mume, demonstrates significant potential as an aldose reductase inhibitor. Its IC50 value of 27 μM, while not as low as some synthetic inhibitors like Epalrestat, is noteworthy for a naturally derived compound. Further research is warranted to fully elucidate its mechanism of action, in vivo efficacy, and safety profile. The development of natural product-based aldose reductase inhibitors like this compound could offer a promising therapeutic avenue for the management of diabetic complications. The lack of extensive clinical trial data for this compound highlights an area for future investigation.
References
Safety Operating Guide
Hypothetical Disposal and Safety Protocols for Mumeose K
Disclaimer: The following information is a hypothetical guide for the disposal of "Mumeose K," a substance for which no public safety or disposal information is available. This guide is constructed based on general best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposing of any substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Nitrile or neoprene gloves
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, follow standard laboratory emergency procedures and seek immediate medical attention.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound waste streams. These values are based on hypothetical compatibility and stability data.
| Parameter | Aqueous Waste Stream | Solid Waste Stream |
| This compound Concentration | < 1% (w/v) | Not applicable |
| pH Range for Dilution | 6.5 - 8.5 | Not applicable |
| Recommended Neutralizing Agent | Sodium Bicarbonate (5% solution) | Not applicable |
| Incompatible Substances | Strong acids, strong bases, oxidizing agents | Strong acids, strong bases, oxidizing agents |
| Container Type | High-Density Polyethylene (HDPE) Carboy | Labeled, sealed, and lined hazardous waste drum |
| Storage Temperature | 20-25°C | 20-25°C |
| Maximum Storage Time | 90 days | 90 days |
Experimental Protocol for Neutralization of Aqueous this compound Waste
This protocol details the steps for neutralizing a 1% aqueous solution of this compound prior to collection by a certified hazardous waste disposal service.
Materials:
-
1% this compound aqueous waste solution
-
5% Sodium Bicarbonate solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate PPE
-
Labeled HDPE waste container
Procedure:
-
Preparation: Place the container with the 1% this compound solution on a stir plate within a chemical fume hood. Add a magnetic stir bar.
-
pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Carefully insert the pH probe into the this compound solution and record the initial pH.
-
Neutralization: While continuously stirring the solution, slowly add the 5% sodium bicarbonate solution dropwise.
-
Monitoring: Monitor the pH of the solution closely. Continue adding the sodium bicarbonate solution until the pH stabilizes within the target range of 6.5 - 8.5.
-
Finalization: Once the target pH is reached and stable, turn off the stir plate and remove the stir bar.
-
Storage: Securely cap the HDPE waste container and ensure it is clearly labeled with "Neutralized this compound Waste," the date of neutralization, and the final pH.
-
Disposal: Store the container in a designated hazardous waste accumulation area for pickup by a certified disposal service.
Diagrams
The following diagrams illustrate the logical workflow for the disposal of this compound and a conceptual signaling pathway that might be associated with its hypothetical biological activity.
Caption: this compound Disposal Workflow
Caption: Hypothetical this compound Signaling Pathway
Essential Safety and Operational Guide for Handling Mumeose K
Disclaimer: Mumeose K is a potent cytotoxic compound and a suspected mutagen; all handling must be performed by trained personnel in a controlled laboratory environment. This guide provides essential safety and logistical information. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before commencing any work.
This compound is an aldose reductase inhibitor with potential anti-diabetic activity.[1] It is a white to light yellow solid powder.[2] Due to its cytotoxic nature, it poses significant risks to laboratory personnel if not handled correctly.[3] Adherence to strict safety protocols is crucial to minimize exposure.[3][4]
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of the powder and dermal contact. Therefore, a comprehensive PPE strategy is mandatory. The level of PPE required depends on the procedure being performed.
| Procedure | Required PPE | Rationale |
| Transporting and Handling Unopened Vials | - Nitrile Gloves (single pair)- Lab Coat- Safety Glasses | Protects against incidental contact with potentially contaminated vial surfaces. |
| Weighing and Preparing Stock Solutions (in a certified chemical fume hood or biological safety cabinet) | - Double Nitrile Gloves- Disposable Gown with Cuffed Sleeves- N95 or higher Respirator- Full-face Shield or Goggles | Provides a high level of protection against inhalation of airborne particles and splashes.[5][6][7] Double gloving is essential for handling potent compounds.[8] |
| Administering to Cell Cultures (in a biological safety cabinet) | - Double Nitrile Gloves- Disposable Gown with Cuffed Sleeves- Safety Glasses | Protects against splashes and direct contact with the cytotoxic solution. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical-resistant Gown- N95 or higher Respirator- Full-face Shield or Goggles | Ensures maximum protection during emergency situations with a high risk of exposure. |
Experimental Protocols
2.1. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution from powdered this compound. All steps must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Preparation: Don all required PPE for handling potent powders. Place a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully add the required amount of this compound powder to the tube using a dedicated spatula.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[9]
-
Mixing: Vortex the tube until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
-
Decontamination: Wipe down all surfaces, the balance, and any equipment used with a suitable deactivating agent (e.g., 70% ethanol), followed by a thorough cleaning with a laboratory detergent. Dispose of all contaminated materials as cytotoxic waste.
Operational and Disposal Plans
3.1. Spill Management
In the event of a spill, evacuate the immediate area and alert personnel. Only trained individuals with appropriate PPE should perform cleanup.
-
Powder Spill: Gently cover the spill with absorbent pads to avoid raising dust. Wet the pads with a 70% ethanol solution and carefully wipe the area from the outside in.
-
Liquid Spill: Absorb the spill with absorbent pads.
-
Decontamination: Clean the spill area with a laboratory detergent and then decontaminate with a suitable agent.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
3.2. Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.[10][11][12]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (gloves, gowns, plasticware, etc.) | Labeled, sealed, puncture-proof cytotoxic waste container. | Place all contaminated solid waste directly into the designated container. Do not overfill.[13] |
| Liquid Waste (unused solutions, cell culture media) | Labeled, sealed, leak-proof cytotoxic liquid waste container. | Collect all liquid waste in a designated container. Do not mix with other chemical waste streams unless explicitly permitted.[13] |
| Sharps (needles, serological pipettes) | Labeled, puncture-proof sharps container for cytotoxic waste. | Dispose of all contaminated sharps immediately in the designated container. |
All cytotoxic waste containers must be collected by a licensed hazardous waste disposal service.[14]
Visual Diagrams
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound inhibits the Aldose Reductase pathway.
References
- 1. This compound | 2132384-01-9 [chemicalbook.com]
- 2. Buy this compound (EVT-13567962) [evitachem.com]
- 3. qualia-bio.com [qualia-bio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 8. pppmag.com [pppmag.com]
- 9. This compound | CAS:2132384-01-9 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Reddit - The heart of the internet [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
